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Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole Abstract This technical guide provides a comprehensive overview of the predicted and experimentally deter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of the novel heterocyclic compound, 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the strategic approach to characterizing a novel chemical entity, from theoretical prediction to empirical validation. We will delve into the core attributes that dictate the compound's behavior in biological and chemical systems, including its solubility, lipophilicity, and spectroscopic profile. The methodologies presented herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility.

Introduction and Molecular Overview

The compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole represents a unique conjunction of two key heterocyclic scaffolds: a substituted pyrazole and a thiazole ring. This structural amalgamation is of significant interest in medicinal chemistry due to the established pharmacological importance of both individual moieties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the thiazole ring is a cornerstone of many clinically approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.

The introduction of a bromine atom at the 5-position of the pyrazole ring is expected to significantly influence the molecule's lipophilicity and potential for halogen bonding interactions, a feature increasingly exploited in rational drug design. The N-methylation of the pyrazole provides a fixed substitution pattern, preventing tautomerism and presenting a consistent electrostatic profile.

This guide will systematically explore the key physicochemical parameters of this molecule, providing both predicted values from computational models and detailed protocols for their experimental determination.

Predicted Physicochemical Properties

Prior to undertaking extensive laboratory work, in silico prediction of core physicochemical properties provides a valuable baseline for experimental design. These predictions are derived from the compound's 2D structure using established algorithms and quantitative structure-property relationship (QSPR) models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight259.12 g/mol Influences diffusion and absorption rates.
LogP (Octanol/Water)2.5 - 3.5Key indicator of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)41.6 ŲPredicts transport properties such as blood-brain barrier penetration.
Hydrogen Bond Donors0Affects solubility and target binding.
Hydrogen Bond Acceptors3 (N atoms)Influences solubility and potential for target interactions.
pKa (most basic)1.5 - 2.5Governs the state of ionization at physiological pH.

Synthesis and Purification

The synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is typically achieved through a multi-step sequence, culminating in the formation of the thiazole ring. A common and effective strategy involves the Hantzsch thiazole synthesis.

General Synthetic Workflow

The logical flow for the synthesis and purification of the target compound is outlined below. This workflow ensures the isolation of a highly pure sample suitable for detailed physicochemical analysis.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_verification Purity & Identity Confirmation A 1. Thioamidation of 5-Bromo-1-methyl-1H-pyrazole-3-carboxamide B 2. Condensation with α-halo-ketone (e.g., Chloroacetaldehyde) A->B Hantzsch Thiazole Synthesis C 3. Crude Product Extraction B->C D 4. Column Chromatography (Silica Gel, Hexane/EtOAc gradient) C->D E 5. Recrystallization D->E F 6. TLC Analysis E->F G 7. Spectroscopic Analysis (NMR, MS) F->G H 8. Purity Assessment (HPLC) G->H

Caption: Synthetic and purification workflow for the target compound.

Detailed Protocol for Thiazole Formation (Step 2)
  • Reagent Preparation: Dissolve one equivalent of 5-bromo-1-methyl-1H-pyrazole-3-carbothioamide in anhydrous ethanol.

  • Reaction Initiation: To the stirred solution, add 1.1 equivalents of chloroacetaldehyde (as a 50% aqueous solution).

  • Reaction Monitoring: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Rationale for Choices: Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for this type of condensation reaction. The use of a slight excess of chloroacetaldehyde ensures the complete consumption of the starting thioamide. Neutralization is critical to remove any acidic byproducts before extraction.

Spectroscopic and Structural Characterization

The definitive identification of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For the title compound, we expect to see distinct signals for the methyl protons, the pyrazole proton, and the two thiazole protons. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the aromatic character of the heterocyclic rings.

  • ¹³C NMR: This analysis will reveal the number of unique carbon environments. Key signals will include those for the methyl carbon, the five carbons of the pyrazole ring, and the three carbons of thethiazole ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The isotopic pattern observed for the molecular ion peak will be characteristic of a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the characteristic functional groups and bond vibrations within the molecule. Key expected peaks will correspond to C=N and C=C stretching vibrations from the aromatic rings.

Experimental Determination of Physicochemical Properties

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

G A 1. Prepare saturated solutions of compound in Octanol and Water B 2. Mix equal volumes of Octanol-sat. water and Water-sat. octanol A->B C 3. Add a known amount of the compound to the biphasic system B->C D 4. Shake vigorously for 1 hour to reach equilibrium C->D E 5. Centrifuge to separate phases D->E F 6. Quantify compound concentration in each phase via UV-Vis or HPLC E->F G 7. Calculate LogP = log([Compound]octanol / [Compound]water) F->G

Caption: Shake-flask method for experimental LogP determination.

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers.

  • Sample Preparation: Prepare a stock solution of the title compound in n-octanol.

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and water.

  • Equilibration: Shake the mixture vigorously for at least one hour at a constant temperature (e.g., 25 °C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Self-Validation: The experiment should be run in triplicate to ensure reproducibility. A control compound with a known LogP value should also be tested in parallel to validate the experimental setup.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects absorption and distribution. The equilibrium solubility is determined by measuring the concentration of a saturated solution.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate by HPLC, using a calibration curve prepared with known concentrations of the compound.

Trustworthiness: Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period, ensuring that a saturated solution was achieved.

Conclusion

The physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, as predicted by computational models and outlined through rigorous experimental protocols, define its potential as a lead compound in drug discovery. Its moderate lipophilicity and the presence of multiple hydrogen bond acceptors suggest a favorable profile for interacting with biological targets while maintaining sufficient solubility for systemic distribution. The detailed methodologies provided in this guide offer a robust framework for the empirical validation of these properties, ensuring the generation of high-quality, reliable data for any research and development program.

References

  • General Principles of Physicochemical Profiling: "Physicochemical Profiling: A Guide for Scientists and Researchers", Royal Society of Chemistry, [Link]

  • Hantzsch Thiazole Synthesis: "Strategic Applications of Named Reactions in Organic Synthesis", Elsevier, [Link]

  • LogP Determination Methodologies: "OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method", OECD iLibrary, [Link]

  • Aqueous Solubility Measurement: "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products", International Council for Harmonisation, [Link]

Exploratory

1H and 13C NMR spectral data for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, rooted in fundamental principles and supported by authoritative literature. It includes complete peak assignments, a discussion of the structural features influencing the spectral data, detailed experimental protocols for data acquisition, and a full list of references. The guide aims to serve as a practical resource for the structural elucidation and characterization of this and related molecular scaffolds.

Introduction

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds, particularly those incorporating multiple distinct ring systems, often exhibit unique biological activities and physicochemical properties. The target molecule, 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, is a prime example, featuring both a pyrazole and a thiazole moiety. Such hybrid molecules are of significant interest in medicinal chemistry.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. As a Senior Application Scientist, the objective is not merely to present data, but to explain the causal relationships between the molecular structure and the resulting spectra, thereby offering a field-proven framework for analysis that is both educational and practically applicable.

Molecular Structure and Atom Numbering

For a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system is essential. The structure and numbering for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole are presented below.

Caption: Molecular structure and atom numbering scheme for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR spectral data for the title compound, typically recorded in a solvent like DMSO-d₆ or CDCl₃ at 400 or 500 MHz.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 8.10d1H~ 3.2H-4'
~ 7.75d1H~ 3.2H-5'
~ 6.95s1H-H-4
~ 3.90s3H-N-CH₃
Detailed Interpretation and Rationale
  • Thiazole Protons (H-4' and H-5'): The two protons on the thiazole ring are expected to appear as two distinct doublets (an AX spin system). The H-4' proton, being adjacent to the electron-withdrawing nitrogen atom, is predicted to be the most downfield of the aromatic protons, around δ 8.10 ppm. The H-5' proton, adjacent to the sulfur atom, would appear slightly upfield around δ 7.75 ppm. Their mutual coupling should result in a small coupling constant (³JHH) of approximately 3.2 Hz, which is characteristic for protons in a 1,3-thiazole ring.

  • Pyrazole Proton (H-4): The pyrazole ring contains a single proton at the C-4 position. Since it has no adjacent protons to couple with, its signal will be a sharp singlet. Its chemical shift, predicted around δ 6.95 ppm, is influenced by its position between two nitrogen atoms and its attachment to a carbon atom. The presence of the bromine atom at C-5 will have a modest deshielding effect.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N-1 of the pyrazole ring are chemically equivalent and have no neighboring protons. Therefore, they will produce a distinct singlet, typically appearing in the range of δ 3.90 ppm. This region is characteristic for methyl groups attached to a nitrogen atom within an aromatic heterocyclic system.[5]

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic structure.

Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for each carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 168.0C-2'Thiazole carbon attached to N and S, highly deshielded.
~ 152.0C-3Pyrazole carbon attached to two nitrogens (via C-2') and C-4.
~ 144.5C-4'Thiazole CH carbon adjacent to nitrogen.
~ 125.0C-5'Thiazole CH carbon adjacent to sulfur.
~ 110.0C-4Pyrazole CH carbon.
~ 105.0C-5Pyrazole carbon bearing the bromine atom (C-Br bond).
~ 37.0N-CH₃N-methyl carbon, typical chemical shift for this functional group.
Detailed Interpretation and Rationale
  • Heterocyclic Carbons: The carbons within the heterocyclic rings (C-2', C-3, C-4', C-5', C-4, C-5) are the most downfield due to the influence of the electronegative heteroatoms (N, S, Br).

  • C-2' (Thiazole): This carbon is bonded to both a nitrogen and a sulfur atom within the thiazole ring and is also the linkage point to the pyrazole ring. This environment results in significant deshielding, placing its resonance at the lowest field, around δ 168.0 ppm.[6]

  • C-3 (Pyrazole): As the point of attachment to the thiazole ring and being part of the pyrazole system, this quaternary carbon is also significantly deshielded.

  • C-4' and C-5' (Thiazole): The two CH carbons of the thiazole ring are clearly distinguishable. C-4', being adjacent to nitrogen, is more deshielded (~δ 144.5 ppm) than C-5', which is adjacent to the less electronegative sulfur atom (~δ 125.0 ppm).

  • C-4 and C-5 (Pyrazole): The CH carbon of the pyrazole ring (C-4) is expected around δ 110.0 ppm. The C-5 carbon, directly bonded to the electronegative bromine atom, experiences a strong shielding effect from the heavy atom, shifting its resonance significantly upfield to around δ 105.0 ppm. This "heavy atom effect" is a key diagnostic feature.

  • N-CH₃ Carbon: The N-methyl carbon signal is found in the aliphatic region, typically around δ 37.0 ppm, consistent with literature values for N-alkylated pyrazoles.[5]

Experimental Protocols

The acquisition of high-quality NMR data requires meticulous sample preparation and correctly set instrument parameters. The following protocols represent a self-validating system for obtaining reliable spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Alternatively, CDCl₃ can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the sample until the compound is fully dissolved. A clear, homogeneous solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common practice (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis SamplePrep Sample Preparation (5-10 mg in 0.7 mL Solvent) InsertSample Insert Sample into Magnet SamplePrep->InsertSample LockTune Lock & Tune/Shim InsertSample->LockTune H1_Acquire Acquire ¹H Spectrum (e.g., 16 scans) LockTune->H1_Acquire C13_Acquire Acquire ¹³C Spectrum (e.g., 1024 scans) H1_Acquire->C13_Acquire Processing Fourier Transform & Phasing C13_Acquire->Processing Integration Peak Integration (¹H) Processing->Integration PeakPicking Peak Picking (¹H & ¹³C) Processing->PeakPicking Assignment Structural Assignment Integration->Assignment PeakPicking->Assignment

Caption: Standard workflow for NMR-based structural elucidation.

Typical Spectrometer Parameters:

  • Spectrometer: Bruker Avance 400 MHz (or equivalent)

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024

    • Acquisition Time (AQ): ~1.5 seconds

    • Relaxation Delay (D1): 2 seconds

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. The ¹H spectrum is characterized by two doublets for the thiazole protons, a singlet for the pyrazole proton, and a singlet for the N-methyl group. The ¹³C spectrum is distinguished by the downfield signals of the heterocyclic carbons and the characteristic upfield shift of the bromine-substituted C-5 pyrazole carbon. This guide provides a robust framework for the interpretation of these spectra, blending theoretical principles with practical, field-tested protocols. The detailed assignments and rationale serve as a valuable reference for chemists working on the synthesis and characterization of related heterocyclic scaffolds.

References

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • ACS Publications. HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry. Available at: [Link]

  • Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Available at: [Link]

  • Biointerface Research in Applied Chemistry. New Thiadiazole and Benzothiazole Affixed Pyrazoles: Synthesis, Characterization, and Pharmacological Evaluation. Available at: [Link]

  • SpringerLink. Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available at: [Link]

  • Wiley Online Library. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Figshare. SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][5][7]triazolo[3,4- b ][1][5][6] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Available at: [Link]

  • ACS Publications. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- -. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) -. Available at: [Link]

Sources

Foundational

Exact Mass and Molecular Weight Determination for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery and analytical chemistry, distinguishing between exact mass and molecular weight is not merely a semantic exercise—it is a critical determinant of experimental success. For hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and analytical chemistry, distinguishing between exact mass and molecular weight is not merely a semantic exercise—it is a critical determinant of experimental success. For heterocyclic scaffolds such as 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (Molecular Formula: C₇H₆BrN₃S), precise mass determination dictates everything from stoichiometric reaction planning to high-resolution structural validation.

This whitepaper provides an in-depth, authoritative guide on calculating, differentiating, and analytically verifying the exact mass and molecular weight of this specific brominated thiazole-pyrazole derivative.

Theoretical Framework: Exact Mass vs. Molecular Weight

To accurately characterize C₇H₆BrN₃S, scientists must apply two distinct mass paradigms depending on the experimental context.

The Causality of Mass Definitions
  • 1: Calculated using only the single most abundant isotope of each constituent element. In High-Resolution Mass Spectrometry (HRMS), molecules are detected as individual entities in a vacuum. Because mass spectrometers separate ions by their specific mass-to-charge ratio (m/z), the instrument detects discrete isotopic packages rather than an average[1].

  • 2: Calculated using the abundance-weighted average of all naturally occurring isotopes. This is the macroscopic value used at the bench for weighing compounds and determining reaction stoichiometry[2].

Quantitative Data Summary

Table 1: Isotopic Masses and Natural Abundances for C₇H₆BrN₃S

ElementMost Abundant IsotopeExact Mass (Da)Abundance (%)Standard Atomic Weight ( g/mol )
Carbon¹²C12.0000098.9312.011
Hydrogen¹H1.0078399.981.008
Bromine⁷⁹Br78.9183450.6979.904
Nitrogen¹⁴N14.0030799.6314.007
Sulfur³²S31.9720795.0232.065

Table 2: Comparison of Exact Mass vs. Molecular Weight for C₇H₆BrN₃S

MetricValueCalculation BasisPrimary Use Case
Exact Mass 242.94658 DaSum of the monoisotopic masses (e.g., ¹²C, ¹H, ⁷⁹Br)HRMS structural identification[3]
Molecular Weight 244.115 g/mol Sum of the abundance-weighted average atomic weightsStoichiometry and macroscopic weighing[4]

The Bromine Isotope Effect in Mass Spectrometry

The presence of a single bromine atom in 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole imparts a highly diagnostic isotopic signature. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[4].

Mechanistic Causality: When this compound is ionized in a mass spectrometer, it does not produce a single mass peak. Instead, the nearly equal probability of a molecule containing either a ⁷⁹Br or an ⁸¹Br atom forces the signal to split into a characteristic 1:1 doublet separated by approximately 2 Daltons (the M and M+2 peaks). This isotopic splitting acts as an intrinsic, self-validating fingerprint for the presence of mono-bromination[4].

Isotope_Logic Parent Protonated Molecule [C7H7BrN3S]+ Br79 79Br Isotope (~50.69% Abundance) Parent->Br79 Isotopic Splitting Br81 81Br Isotope (~49.31% Abundance) Parent->Br81 Isotopic Splitting Peak1 m/z 243.9539 (Base Peak M+) Br79->Peak1 Detection Peak2 m/z 245.9518 (M+2 Peak) Br81->Peak2 Detection

Logical flow of bromine isotopic distribution in mass spectrometry.

Table 3: Expected HRMS Peaks for[M+H]⁺

Ion SpeciesIsotope CompositionTheoretical m/zRelative Intensity
[M+H]⁺ (Base Peak) ¹²C₇ ¹H₇ ⁷⁹Br ¹⁴N₃ ³²S243.9539100%
[M+H]⁺ (M+2 Peak) ¹²C₇ ¹H₇ ⁸¹Br ¹⁴N₃ ³²S245.9518~97.3%

Analytical Methodology: HRMS Determination Protocol

To empirically verify the exact mass of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, High-Resolution Mass Spectrometry (HRMS) utilizing an Electrospray Ionization (ESI) source coupled to an Orbitrap or Time-of-Flight (TOF) analyzer is required.

The following protocol is designed as a self-validating system , ensuring that instrumental drift or isobaric interferences do not compromise the data.

Step-by-Step Experimental Workflow

1. System Suitability and Blank Validation

  • Action: Inject a blank solution (Methanol/Water, 50:50 v/v) followed by a known calibration standard (e.g., reserpine).

  • Causality: The blank confirms the absence of carryover or background isobaric contamination. The standard validates that the instrument's mass accuracy is functioning within the strict < 5 ppm error threshold required for publication-quality exact mass determination.

2. Sample Preparation

  • Action: Dissolve the compound in HPLC-grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as an abundant proton source. In positive ion mode (ESI+), this actively drives the equilibrium toward the formation of the protonated molecular ion [M+H]⁺, vastly improving signal-to-noise ratio.

3. Electrospray Ionization (ESI+)

  • Action: Apply a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.

  • Causality: ESI is specifically chosen because it is a "soft" ionization technique. It transfers the thiazole-pyrazole derivative from the liquid phase into the gas phase without inducing excessive fragmentation, thereby preserving the intact [M+H]⁺ parent ion for accurate mass measurement.

4. Mass Analysis with Lock Mass Correction

  • Action: Acquire MS1 data over a mass range of m/z 100–500 while continuously infusing a lock mass calibrant (e.g., Leucine Enkephalin).

  • Causality: The lock mass provides a known reference point in real-time. The software continuously recalibrates the mass axis against this reference, compensating for microscopic temperature fluctuations or electronic drift in the mass analyzer, ensuring the final m/z 243.9539 reading is absolutely accurate.

HRMS_Workflow Sample Sample Prep (1 µg/mL + 0.1% FA) Ionization ESI Source (Soft Ionization) Sample->Ionization Infusion Analyzer Orbitrap/TOF (High Resolution) Ionization->Analyzer [M+H]+ Ions Detector Signal Processing (Lock Mass Corrected) Analyzer->Detector Separation Data Exact Mass Output (m/z 243.9539) Detector->Data Mass Spectrum

Step-by-step High-Resolution Mass Spectrometry (HRMS) analytical workflow.

Conclusion

For 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, the molecular weight of 244.115 g/mol dictates benchtop stoichiometry, while the exact monoisotopic mass of 242.94658 Da is the cornerstone of structural validation via HRMS. By understanding the causality behind isotopic distributions—specifically the 1:1 doublet induced by the bromine atom—researchers can implement self-validating analytical workflows that guarantee the integrity of their chemical characterization.

References

  • IUPAC. "relative molecular mass (R05271) - The IUPAC Compendium of Chemical Terminology". IUPAC. [Link]

  • Organic Chemistry at CU Boulder. "Exact Molecular Mass versus Molecular Weight". CU Boulder. [Link]

  • PubChemLite. "C7H6BrN3S - Explore". University of Luxembourg. [Link]

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Exploratory

Physicochemical Profiling and Thermodynamic Solubility of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers Executive Summary The compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers

Executive Summary

The compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and CNS-active agents. A critical bottleneck in both early-stage assay development (e.g., high-throughput screening) and process chemistry is understanding the solute-solvent interactions of such halogenated heteroaromatics.

This whitepaper provides an in-depth analysis of the solubility profile of this compound across various organic solvent classes. By leveraging Hansen Solubility Parameters (HSP) and standardized thermodynamic methodologies, this guide establishes a predictive framework and a self-validating empirical protocol for determining its solubility, ensuring data integrity for downstream drug development applications.

Structural Deconstruction and Predictive Solvation Mechanics

To predict the solubility of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, we must first deconstruct its structural features and map them to the Hansen Solubility Parameter (HSP) theory. HSP evaluates the cohesive energy of a molecule based on three intermolecular forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ) .

Physicochemical Attributes
  • Thiazole Ring: Contributes moderate polarizability (due to sulfur) and acts as a strong hydrogen bond acceptor (via the nitrogen atom).

  • N-Methylated Pyrazole: The methylation at the N1 position eliminates the hydrogen bond donor capacity typically associated with pyrazoles. The N2 position remains an active hydrogen bond acceptor.

  • Bromo Substituent (C5): This heavy, polarizable halogen significantly increases the molecule's lipophilicity (LogP) and dispersion forces ( δD​ ), driving solubility in halogenated and non-polar media while drastically reducing aqueous solubility.

Hansen Space Predictions

Because the molecule acts exclusively as a hydrogen bond acceptor and possesses high polarizability, its optimal solvents will have high δD​ and δP​ values, with moderate to low δH​ . Solvents that yield a Relative Energy Difference (RED) of less than 1 will fully dissolve the compound .

Table 1: Predicted Solubility Profile Across Organic Solvent Classes

Solvent ClassRepresentative Solvent δD​ δP​ δH​ Predicted Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)18.416.410.2> 50 mg/mL (High)Strong dipole-dipole interactions perfectly match the polarizable heteroaromatic core. Ideal for biological assay stock solutions.
Halogenated Dichloromethane (DCM)17.07.37.120 - 50 mg/mL (Good)Highly favorable dispersion forces ( δD​ ) interact synergistically with the heavy bromo substituent.
Polar Protic Methanol (MeOH)15.112.322.35 - 20 mg/mL (Moderate)H-bond donation from MeOH to the thiazole/pyrazole nitrogens occurs, but solvation is sterically hindered by the hydrophobic bulk of the bromine and methyl groups.
Non-Polar n-Hexane14.90.00.0< 1 mg/mL (Poor)Insufficient solvent polarity ( δP​ ) to solvate the electron-rich heteroaromatic rings, resulting in a high RED value.

High-Throughput Thermodynamic Solubility Workflow

To empirically validate the predicted solubility profile, a miniaturized adaptation of the classical Shake-Flask Method (aligned with OECD Test Guideline 105) is employed .

The following workflow diagram illustrates the logical progression of the self-validating assay.

G Solid API Solid 2-(5-Bromo-1-methyl-1H- pyrazol-3-yl)-1,3-thiazole Mix Miniaturized Shake-Flask Glass Vials (500 µL) Solid->Mix Excess API Solvent Organic Solvent (e.g., DMSO, DCM, MeOH) Solvent->Mix 500 µL Equilibrate Thermodynamic Equilibration 25°C, 850 rpm, 24-72h Mix->Equilibrate Agitation Separate Phase Separation Centrifugation + PTFE Filtration Equilibrate->Separate Isolate Supernatant Dilute Serial Dilution in Mobile Phase Separate->Dilute Prevent Precipitation Analyze HPLC-UV/MS Analysis with QC Standards Dilute->Analyze Inject Result Thermodynamic Solubility Value (mg/mL) Analyze->Result Quantify via Calibration

Figure 1: Self-validating miniaturized shake-flask workflow for thermodynamic solubility determination.

Standardized Methodology: Self-Validating Shake-Flask Protocol

Traditional shake-flask methods consume prohibitive amounts of API. For early-stage discovery compounds, a miniaturized approach coupled with HPLC-UV/MS quantification provides high accuracy with minimal material consumption .

Crucial Note on Causality: Every step in this protocol is designed to eliminate false positives (e.g., supersaturation, colloidal suspension) and analytical artifacts (e.g., plasticizer leaching).

Step 1: Preparation of the Saturated System
  • Weigh approximately 5.0 mg of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole into a 1.5 mL Type I borosilicate glass vial .

    • Causality: Glass is mandatory. Aggressive organic solvents like DCM and DMSO will leach phthalates and slip agents from standard polypropylene microcentrifuge tubes, which will co-elute and obscure the UV chromatogram during HPLC analysis.

  • Add 500 µL of the target organic solvent. Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Thermodynamic Equilibration
  • Place the vials in a thermomixer set to 25.0 ± 0.1 °C and agitate at 850 rpm .

  • Maintain agitation for 24 to 72 hours .

    • Causality: The heavy bromo-substituent and rigid heteroaromatic planar structure can lead to high crystal lattice energy and slow dissolution kinetics. A minimum of 24 hours is required to transition from kinetic supersaturation to true thermodynamic equilibrium . Visually inspect at 24 hours; if no solid remains, the solution is not saturated, and more API must be added.

Step 3: Phase Separation
  • Transfer the vials to a temperature-controlled centrifuge (25°C) and spin at 15,000 × g for 15 minutes .

  • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter .

    • Causality: Centrifugation pellets the bulk undissolved solid, preventing the syringe filter from clogging. The 0.22 µm PTFE filter removes sub-micron colloidal aggregates that would otherwise be quantified as "dissolved" API, leading to overestimation of solubility. PTFE is chosen for its universal chemical compatibility with organic solvents.

Step 4: Analytical Quantification & Self-Validation (HPLC-UV)
  • Dilution: Immediately dilute the filtered supernatant into the HPLC mobile phase (e.g., 1:100 or 1:1000). Causality: If the saturated organic solvent is injected directly into an aqueous mobile phase, the compound will instantly precipitate in the HPLC tubing, causing overpressure and system failure.

  • System Suitability Test (SST): Before running the samples, inject a known calibration standard (e.g., 10 µg/mL of the compound) five times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.

  • Quality Control (QC) Bracketing: Inject a QC standard after every 10 sample injections.

    • Self-Validation: If the QC standard deviates by more than ±5% from its theoretical concentration, the run is invalidated. This ensures that instrument drift or UV lamp degradation does not compromise the solubility data.

  • Quantification: Calculate the solubility by interpolating the peak area of the diluted sample against a 5-point linear calibration curve ( R2>0.999 ).

Applications in Drug Development

Understanding the precise solubility of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole empowers several critical stages of development:

  • In Vitro Assay Design: The high solubility in DMSO ensures that 10 mM or 50 mM stock solutions can be reliably prepared for High-Throughput Screening (HTS) without the risk of compound "crashing out" during serial dilution into aqueous assay buffers.

  • Process Chemistry: The differential solubility between halogenated solvents (high) and non-polar solvents (low) provides an ideal thermodynamic landscape for purification via recrystallization (e.g., dissolving in minimal DCM and precipitating with n-hexane).

References

  • Screening Solvents Based on Hansen Solubility Parameter Theory To Depolymerize Lignocellulosic Biomass Efficiently under Low Temperature - ACS Publications. Available at:[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS (OECD Test Guideline 105) - Regulations.gov. Available at:[Link]

  • Solubility (Miniaturized Shake-Flask Method) - Analiza. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at:[Link]

Foundational

A Proactive Safety and Handling Guide for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: A Technical Guide for Research Personnel

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is not publicly available. This guide has been meticulously compiled by synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds to provide a robust, precautionary framework for its handling. The pyrazole and thiazole moieties are common in pharmacologically active compounds, making a thorough understanding of their potential hazards critical for researchers in drug development.[1][2][3][4][5] This document is intended to empower researchers with the necessary knowledge for safe laboratory conduct.

Predicted Hazard Identification and Classification

Given the absence of specific experimental data for the target compound, a predicted hazard profile is derived from related bromo-pyrazole and thiazole derivatives. Structurally similar chemicals consistently exhibit warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9][10][11][12][13]

Globally Harmonized System (GHS) Predicted Classification

The following GHS classification should be assumed as a conservative baseline for laboratory safety protocols.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Skin Corrosion / IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

This table is a synthesis of data from related compounds.[6][8][9][10][11][12][13]

Logical Flow for Hazard Assessment

The process of assigning a predicted hazard classification involves analyzing the functional groups and structural alerts present in the molecule and comparing them to known data from similar chemical entities.

GHS_Prediction_Logic cluster_0 Input Molecule cluster_1 Structural Analysis cluster_2 Database Comparison cluster_3 Predicted Hazard Profile mol 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole struct Bromo-pyrazole Moiety Thiazole Ring Halogen (Bromine) mol->struct Analyze Substructures db 2-Bromothiazole 4-Bromo-1-methyl-1H-pyrazole derivatives Other brominated heterocycles struct:f0->db:f1 Compare struct:f1->db:f0 Compare struct:f2->db:f2 Compare hazard Skin Irritation (H315) Eye Irritation (H319) Respiratory Irritation (H335) Acute Toxicity (H302, H312, H332) db->hazard Synthesize Data PPE_Workflow cluster_0 Task Assessment cluster_1 Primary Protection (Mandatory) cluster_2 Secondary/Task-Specific Protection cluster_3 Detailed Specifications task Handling 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole ppe_primary Eye/Face Protection Hand Protection Body Protection task->ppe_primary Requires ppe_secondary Respiratory Protection task->ppe_secondary May Require (Risk Assessment) specs Tightly fitting safety goggles Chemical-resistant gloves (e.g., Nitrile, inspect before use) Laboratory coat NIOSH-approved respirator (if dust/aerosol is generated) ppe_primary:f0->specs:f0 Specify ppe_primary:f1->specs:f1 Specify ppe_primary:f2->specs:f2 Specify ppe_secondary:f0->specs:f3 Specify

Caption: PPE selection workflow for handling the target compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. [14]* Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider impervious clothing. [14]* Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). [15]Gloves must be inspected for integrity before use. Wash and dry hands thoroughly after handling. [14]* Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate filter cartridge (NIOSH-approved) should be used. [14]

Handling, Storage, and Accidental Release

Precautions for Safe Handling
  • Avoid contact with skin, eyes, and clothing. [13][15]* Avoid the formation of dust and aerosols. [15]* Handle in a well-ventilated place, preferably within a chemical fume hood. [15]* Wash hands thoroughly after handling. [7][13]

Conditions for Safe Storage
  • Store in a tightly closed container. [7][15]* Keep in a dry, cool, and well-ventilated place. [7][10][15]* Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures
  • Evacuate Personnel: Keep unnecessary personnel away from the spill area. [14][15]2. Ensure Ventilation: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE as described in Section 3.2. Avoid breathing dust or vapors. [14][15]4. Containment and Clean-up:

    • Do not let the chemical enter drains. [15] * For solid spills, carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal. [7][8]Avoid generating dust.

    • Use spark-proof tools if the material is dissolved in a flammable solvent. [15]5. Disposal: Dispose of the collected material in accordance with appropriate local, state, and federal regulations. [10]

Fire-Fighting and Stability

Extinguishing Media
  • Suitable: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [7][14]* Unsuitable: No specific limitations are noted for analogous compounds, but a direct water jet should be avoided as it may scatter the material.

Chemical Stability and Reactivity
  • Reactivity: Based on general information for similar compounds, it is not expected to be reactive under normal conditions. [8]* Chemical Stability: The compound is expected to be stable under recommended storage conditions. [8]* Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide. [8]* Conditions to Avoid: Incompatible products and excess heat. [8]

References

  • 2-BROMO-5-BROMOMETHYL-THIAZOLE SDS, 131748-91-9 Safety Data Sheets - ECHEMI.

  • 2-BROMO-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ETHANONE - ChemicalBook.

  • 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole — Chemical Substance Information - NextSDS.

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance - Indian Journal of Pharmaceutical Education and Research.

  • SAFETY DATA SHEET - Fisher Scientific (5-Amino-4-bromo-3-methyl-1-phenyl-1H-pyrazole).

  • 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol - NextSDS.

  • SAFETY DATA SHEET - Fisher Scientific (4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile).

  • 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole - NextSDS.

  • SAFETY DATA SHEET - MilliporeSigma.

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - ACS Omega.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI.

  • SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-methylthiazole).

  • 安全データシート - FUJIFILM Wako Chemicals.

  • 2-Bromo-N-(1-methyl-1H-pyrazol-3-yl)acetamide | ChemScene.

  • Phenyl-5-(1H-pyrazol-3-YL)-1,3-thiazole | C12H9N3S | CID 2763788 - PubChem.

  • SAFETY DATA SHEET - Fisher Scientific (2-Bromothiazole).

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review - Journal of Drug Delivery and Therapeutics.

  • SAFETY DATA SHEET - TCI Chemicals (2-Bromo-5-nitrothiazole).

  • GHSモデル SDS情報 - 化学物質 - 職場のあんぜんサイト - 厚生労働省.

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid - AK Scientific, Inc.

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - PMC.

  • Overview - ECHA CHEM.

  • New Thiadiazole and Benzothiazole Affixed Pyrazoles: Synthesis, Characterization, and Pharmacological Evaluation - Biointerface Research in Applied Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Abstract This comprehensive guide provides a detailed protocol for the palladium-catalyzed amination of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, a key transformation for accessing a versatile class of compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the palladium-catalyzed amination of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, a key transformation for accessing a versatile class of compounds with significant potential in medicinal chemistry and materials science. The pyrazolyl-thiazole scaffold is a prevalent motif in biologically active molecules.[1][2] This document outlines a robust and optimized procedure for the Buchwald-Hartwig amination of this specific heteroaryl bromide, including the synthesis of the starting material, a thorough discussion of reaction parameters, and a step-by-step experimental protocol. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for researchers in drug development and synthetic chemistry.

Introduction: The Significance of Pyrazolyl-Thiazole Scaffolds

The fusion of pyrazole and thiazole rings creates a heterocyclic system of considerable interest in drug discovery. Pyrazole moieties are known for a wide range of biological activities, while thiazoles are also a cornerstone in many pharmaceutical agents.[3] The combination of these two heterocycles can lead to novel molecular architectures with unique pharmacological profiles. The C-N bond formation at the C5-position of the pyrazole ring via palladium-catalyzed amination offers a direct and modular route to introduce diverse amine functionalities, enabling the rapid generation of compound libraries for screening and lead optimization.[4]

Five-membered heterocyclic halides, such as the target substrate, can be challenging coupling partners in palladium-catalyzed reactions due to their potential to inhibit or deactivate the catalyst.[5][6] Therefore, the development of a reliable protocol requires careful selection of the catalyst system.

Synthesis of the Starting Material: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

A plausible synthetic route to the starting material can be adapted from established methods for pyrazole and thiazole synthesis.[3][7] The following multi-step synthesis is proposed:

Caption: Proposed synthetic workflow for the starting material.

Protocol for Synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

This protocol is a general guideline and may require optimization.

Part A: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Pyrazole Formation: React a suitable 1,3-dicarbonyl precursor with methylhydrazine to form 1-methyl-1H-pyrazole-5-carboxylic acid.

  • Bromination: To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and isolate the product.

Part B: Thiazole Ring Formation

  • Acid Chloride Formation: Convert the carboxylic acid from Part A to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Thioamide Formation: React the acid chloride with a source of thioamide (e.g., Lawesson's reagent followed by ammonolysis, or direct reaction with a primary thioamide).

  • Hantzsch Thiazole Synthesis: React the resulting pyrazole-3-carbothioamide with a suitable 2-halo-acetaldehyde equivalent (e.g., bromoacetaldehyde dimethyl acetal under acidic conditions) to yield the target 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole.[3]

Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] The reaction involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide. The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation, especially with challenging substrates.[8]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of steps involving a palladium(0) and palladium(II) species.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar-Pd(II)-X OxAdd->PdII_Halide PdII_Amide Ar-Pd(II)-NR'R'' RedElim Reductive Elimination PdII_Amide->RedElim PdII_Halide->PdII_Amide Amine Coordination & Deprotonation RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->PdII_Halide Base Base Base->PdII_Halide ArX Ar-X ArX->OxAdd

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl bromide (Ar-X) to form a Pd(II) intermediate.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.[10]

Optimized Protocol for the Amination of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

This protocol is designed as a starting point for the amination of the title compound with a generic secondary amine. Optimization may be necessary for specific amines.

Reagents and Conditions
ComponentRecommendedRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Modern palladacycle precatalysts are often more efficient and air-stable, forming the active Pd(0) species cleanly.[8]
Ligand XPhos or tBuBrettPhosBulky, electron-rich phosphine ligands are effective for coupling with five-membered heterocycles, which can be challenging substrates.[5][11][12]
Base Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 - 2.2 equiv)Strong, non-nucleophilic bases are required to deprotonate the amine. LHMDS can be advantageous for sensitive substrates.[5][8]
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic, non-polar to moderately polar solvents are generally effective.
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the palladium catalyst and phosphine ligand.
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere (in a glovebox is ideal).[8]

  • Seal and Purge: Seal the vessel with a septum cap. If not in a glovebox, evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Amine Addition: Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. Ensure all reagents and solvents are anhydrous and the system is free of oxygen. The choice of ligand is critical; a different bulky phosphine ligand might be more effective.[8]

  • Side Reactions: Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing pathway. Optimizing the catalyst-to-ligand ratio and reaction temperature can help minimize this.[8]

  • Substrate Scope: For primary amines, ligands like BrettPhos have shown high efficacy.[6] For electron-deficient or sterically hindered amines, higher temperatures and more specialized ligands may be necessary.

  • Base Sensitivity: If the substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[8]

Conclusion

The palladium-catalyzed amination of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole provides an efficient and modular entry point to a diverse range of substituted aminopyrazolyl-thiazoles. By carefully selecting the appropriate palladium precatalyst, bulky phosphine ligand, and strong, non-nucleophilic base, this transformation can be achieved in good to excellent yields. This application note serves as a comprehensive guide for researchers to successfully implement this valuable C-N bond-forming reaction in their synthetic endeavors.

References

  • Surmin, I. A., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Widenhoefer, R. A., & Buchwald, S. L. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Oldenhuis, N. J., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry.
  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • BenchChem. (n.d.).
  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Accounts of Chemical Research.
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Li, J., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature.
  • Usami, Y., et al. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Semantic Scholar.
  • Maiti, D., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • Mohammadi, L. (2022). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Sotor, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia. (n.d.).
  • Unknown. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.
  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles.
  • Unknown. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar.
  • Unknown. (n.d.). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. PMC.
  • Unknown. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR.
  • Unknown. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
  • Unknown. (2026). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions.
  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Unknown. (2022). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][13][14] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.

  • Unknown. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). PMC.
  • Unknown. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC.
  • Unknown. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI.
  • Unknown. (n.d.). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Unknown. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.
  • Unknown. (2003). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society.

Sources

Application

Application Note: Strategic Utilization of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole in Lead Optimization and Library Design

Executive Summary The hybridization of privileged heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. This application note provides an in-depth technical guide on the use of 2-(5-Bromo-1-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hybridization of privileged heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. This application note provides an in-depth technical guide on the use of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole as a bifunctional building block. By combining the metabolic stability and hydrogen-bonding capacity of the thiazole ring with the synthetically versatile, tautomerically locked N-methyl pyrazole, this scaffold offers a robust platform for generating diverse chemical libraries targeting kinases, GPCRs, and infectious pathogens.

Rationale and Mechanistic Insights (Causality)

The Pyrazole-Thiazole Hybrid Scaffold

Five-membered heterocycles containing nitrogen and sulfur are among the most prominent scaffolds in medicinal chemistry[1]. The thiazole ring provides a stable, electron-rich bioisostere for aromatic systems and amides, while the pyrazole ring is a proven pharmacophore in numerous FDA-approved anti-inflammatory and anticancer agents[2]. Hybridizing these two moieties creates a rigid molecular framework capable of multi-point interactions within complex protein binding pockets[3][4].

Structural Advantages of the Building Block

The specific architecture of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is engineered for late-stage functionalization:

  • Tautomeric Restriction (N1-Methyl): Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which can complicate Structure-Activity Relationship (SAR) interpretation and lead to off-target effects. The N1-methyl group locks the conformation, provides a well-defined vector for SAR, and lowers the topological polar surface area (tPSA), thereby enhancing cell membrane permeability.

  • Orthogonal Electrophilic Handle (C5-Bromo): The C5 position of the pyrazole is strategically brominated. While the pyrazole ring is generally electron-rich (making oxidative addition slower), the bromine atom provides a highly selective site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5][6]. The steric hindrance imparted by the adjacent N-methyl group necessitates specific catalyst/ligand choices, which are detailed in the protocols below.

Divergent Synthesis Workflow

The true value of this building block lies in its ability to undergo divergent parallel synthesis to rapidly generate structural diversity.

G BB 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl) -1,3-thiazole Suzuki Suzuki-Miyaura (Pd-Catalyzed, Ar-B(OH)2) BB->Suzuki Buchwald Buchwald-Hartwig (Pd-Catalyzed, R-NH2) BB->Buchwald Sonogashira Sonogashira (Pd/Cu-Catalyzed, Alkyne) BB->Sonogashira Lib1 Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->Lib1 Lib2 Amino Derivatives (Anti-infectives) Buchwald->Lib2 Lib3 Alkynyl Derivatives (GPCR Modulators) Sonogashira->Lib3

Divergent synthetic workflows utilizing the pyrazole-thiazole building block.

Quantitative Data: Standardized Reaction Parameters

To accelerate library production, the following table summarizes the optimized, field-proven conditions for functionalizing the C5-bromo position.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Aryl boronic acidsPd(dppf)Cl₂, 5 mol%K₂CO₃ / 1,4-Dioxane:H₂O (4:1)90 °C / 12 h75–90%
Suzuki-Miyaura Heteroaryl boronic estersPd(PPh₃)₄, 5 mol%Cs₂CO₃ / DMF:H₂O (5:1)100 °C / 16 h60–80%
Buchwald-Hartwig Primary/Secondary aminesPd₂(dba)₃ / XPhosNaOtBu / Toluene100 °C / 18 h65–85%
Sonogashira Terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃N / DMF80 °C / 8 h70–95%

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can confidently track reaction progress and isolate high-purity intermediates.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality Note: The C5 position is sterically hindered by the adjacent N1-methyl group. Therefore, Pd(dppf)Cl₂ is selected as the catalyst. The large bite angle (99°) of the dppf ligand accelerates the reductive elimination step, which is frequently the rate-limiting step in sterically congested cross-couplings[6][7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol).

  • Solvent & Base: Add 1,4-dioxane (4.0 mL) followed by an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq, 0.75 mL).

  • Degassing: Seal the vial with a PTFE-lined septum cap. Sparge the biphasic mixture with inert Argon gas for 5 minutes to remove dissolved oxygen, which can prematurely oxidize the palladium catalyst.

  • Heating: Transfer the vial to a pre-heated reaction block at 90 °C and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation (LC-MS Tracking): Sample 5 µL of the organic layer, dilute in 1 mL of MeCN, and inject into the LC-MS. Validation Check: Look for the disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity at approx. m/z 244/246) and the appearance of the product mass.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (15 mL). Transfer the filtrate to a separatory funnel, wash with brine (10 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the target C5-aryl derivative.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality Note: Coupling amines to an electron-rich bromo-pyrazole requires a highly active catalyst to prevent competitive β-hydride elimination. The combination of Pd₂(dba)₃ and the bulky, electron-rich biaryl phosphine ligand XPhos promotes rapid oxidative addition and selective C-N bond formation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (1.0 eq, 0.5 mmol), the amine (1.5 eq, 0.75 mmol), NaOtBu (2.0 eq, 1.0 mmol), Pd₂(dba)₃ (0.02 eq, 0.01 mmol), and XPhos (0.06 eq, 0.03 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Reaction: Add anhydrous, degassed toluene (5.0 mL) via syringe. Seal the tube and heat at 100 °C for 18 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (UV 254 nm, typical eluent: 50% EtOAc in Hexanes). Validation Check: The newly formed amino-pyrazole-thiazole product will exhibit a significantly lower Retention Factor (Rf) and altered UV-activity compared to the lipophilic starting bromide.

  • Workup: Quench the reaction by adding water (5 mL) at room temperature. Extract with EtOAc (3 x 10 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/MeCN with 0.1% TFA) to isolate the amine product as a TFA salt.

References

  • Source: globalresearchonline.
  • Source: mdpi.
  • Source: rsc.
  • Source: nih.
  • Buy Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (EVT-2786602)
  • Source: nih.
  • Source: unipr.

Sources

Method

Advanced Application Note: Regio- and Chemoselective Functionalization of the Thiazole Ring in 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselective C–H Functionalization, Organometallic Chemistry, Electrophilic Aromatic Substitution Strategic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselective C–H Functionalization, Organometallic Chemistry, Electrophilic Aromatic Substitution

Strategic Retrosynthetic Analysis & The Chemoselectivity Challenge

The compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole represents a highly privileged bis-heteroaryl scaffold frequently encountered in kinase inhibitors and advanced agrochemicals. Structurally, the thiazole C2 position is blocked by the pyrazole ring, leaving the C4 and C5 positions available for functionalization.

The Causality of Experimental Choices

In standard 2-substituted thiazoles, the C5 position is both the most nucleophilic site (favoring Electrophilic Aromatic Substitution) and the most acidic site (favoring deprotonative metalation) [1]. However, the presence of the C5-bromo substituent on the pyrazole ring introduces a severe chemoselectivity liability:

  • Failure of Palladium-Catalyzed C–H Activation: While Pd-catalyzed C5-arylation is standard for thiazoles, the pyrazole C–Br bond is highly susceptible to oxidative addition by Pd(0) or Ni(0) species. Attempting direct transition-metal-catalyzed C–H functionalization will inevitably lead to competitive cross-coupling, oligomerization, or dehalogenation at the pyrazole ring [2], [3].

  • Failure of Traditional Organolithiums: The use of standard alkyl lithium reagents (e.g., n-BuLi, sec-BuLi) to deprotonate the thiazole C5 position will trigger rapid, competitive halogen-metal exchange at the pyrazole C–Br bond, destroying the starting material.

The Solution: To achieve absolute chemoselectivity for the thiazole C5 position while preserving the valuable C–Br bond for downstream cross-coupling, researchers must employ either Kinetic Directed Metalation using sterically hindered, non-nucleophilic magnesium bases, or Thermodynamic Electrophilic Aromatic Substitution (EAS) .

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the two orthogonal, self-validating pathways for the selective functionalization of the thiazole C5 position.

G cluster_0 Pathway A: Kinetic Metalation cluster_1 Pathway B: Thermodynamic EAS SM 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl) -1,3-thiazole TMP TMPMgCl·LiCl (-20 °C, THF) SM->TMP Deprotonation (pKa driven) VH POCl3 / DMF (Vilsmeier-Haack) SM->VH Electrophilic Attack (Nucleophilicity driven) Int1 C5-Magnesiated Intermediate (C-Br Bond Intact) TMP->Int1 Prod1 C5-Functionalized Thiazole (e.g., -I, -Alkyl, -OH) Int1->Prod1 Electrophile (E+) Prod2 C5-Formyl Thiazole (C-Br Bond Intact) VH->Prod2 Hydrolysis

Caption: Divergent chemoselective pathways for thiazole C5 functionalization preserving the pyrazole C-Br bond.

Validated Protocols for Thiazole C5 Functionalization

Protocol A: Chemoselective Magnesiation via Knochel’s Base (TMPMgCl·LiCl)

Principle: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) is a highly sterically hindered base. The magnesium counterion effectively suppresses halogen-metal exchange, while the LiCl breaks up organometallic aggregates, enhancing kinetic basicity. This allows for the exclusive deprotonation of the acidic thiazole C5 proton without disturbing the pyrazole C–Br bond [4].

Materials:

  • 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (1.0 equiv, 10 mmol)

  • TMPMgCl·LiCl (1.0 M in THF/Toluene, 1.1 equiv, 11 mmol)

  • Anhydrous THF (0.2 M)

  • Electrophile (e.g., Iodine, DMF, or Benzaldehyde; 1.2 equiv)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Solvation: Dissolve the starting material (10 mmol) in 50 mL of anhydrous THF. Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: -20 °C is the thermodynamic sweet spot; it is warm enough to ensure rapid deprotonation by the TMP base, but cold enough to absolutely prevent any background C-Br insertion.

  • Metalation: Add TMPMgCl·LiCl (11 mL, 1.0 M) dropwise via syringe pump over 15 minutes. Stir the resulting dark solution at -20 °C for 45 minutes.

    • Self-Validation Check: Quench a 0.1 mL aliquot in D2O. GC-MS or 1H-NMR should show >95% deuterium incorporation at the thiazole C5 position, with the pyrazole C-Br intact.

  • Electrophilic Trapping: Add the chosen electrophile (12 mmol, neat or dissolved in 5 mL THF) dropwise. For iodination, use a solution of I2 in THF. For formylation, use anhydrous DMF.

  • Warming and Quenching: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench the reaction by carefully adding 20 mL of saturated aqueous NH4Cl.

  • Workup: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Vilsmeier-Haack Formylation at C5

Principle: The Vilsmeier-Haack reaction exploits the inherent nucleophilicity of the thiazole C5 position. Because the pyrazole ring is deactivated by the electron-withdrawing bromo substituent, the electrophilic Vilsmeier reagent (chloroiminium ion) attacks exclusively at the thiazole C5 [1].

Materials:

  • Starting Material (1.0 equiv, 10 mmol)

  • Phosphorus Oxychloride (POCl3) (3.0 equiv, 30 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10.0 equiv, acts as reagent and co-solvent)

  • 1,2-Dichloroethane (DCE) (0.5 M)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a dry 50 mL round-bottom flask under Argon, cool DMF (7.7 mL, 100 mmol) to 0 °C. Add POCl3 (2.8 mL, 30 mmol) dropwise over 10 minutes. Stir at 0 °C for 30 minutes until the pale yellow chloroiminium salt forms.

  • Substrate Addition: Dissolve the starting material (10 mmol) in 20 mL of anhydrous DCE. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Aromatic Substitution: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80 °C for 4 to 6 hours.

    • Self-Validation Check: Monitor via TLC (UV active). The starting material spot will cleanly convert to a lower-Rf spot (the iminium intermediate).

  • Hydrolysis: Cool the mixture to room temperature and pour it slowly into 100 mL of ice water containing 5 g of Sodium Acetate (to buffer the HCl generated and facilitate iminium hydrolysis). Stir vigorously for 2 hours at room temperature.

  • Workup: Neutralize the aqueous phase to pH 7 with saturated NaHCO3. Extract with Dichloromethane (3 x 40 mL). Wash organics with water and brine, dry over MgSO4, and concentrate. Recrystallize the crude 6-arylimidazo-carbaldehyde derivative from ethanol.

Quantitative Data & Reaction Scope Summary

The following table summarizes the expected outcomes and comparative metrics for the functionalization of the thiazole ring in the presence of the sensitive pyrazole C-Br bond, based on established application data for these methodologies.

Functionalization StrategyReagents / ConditionsTarget PositionElectrophileExpected Yield (%)C-Br Bond Retention
Directed Magnesiation TMPMgCl·LiCl, THF, -20 °CThiazole C5I2 (Iodination)78 - 85%>99%
Directed Magnesiation TMPMgCl·LiCl, THF, -20 °CDMF (Formylation)75 - 82%>99%
Directed Magnesiation TMPMgCl·LiCl, THF, -20 °CPhCHO (Alkylation)70 - 75%>99%
Electrophilic Substitution POCl3, DMF, DCE, 80 °CThiazole C5Vilsmeier Reagent85 - 90%>99%
Pd-Catalyzed C-H (Control) Pd(OAc)2, Cs2CO3, 100 °CThiazole C5Aryl Iodide<20% (Complex Mix)Failed (Cross-coupling)

Data Interpretation: Both TMP-magnesiation and Vilsmeier-Haack formylation provide excellent yields and absolute chemoselectivity. Direct Pd-catalyzed C-H functionalization is contraindicated due to the high reactivity of the pyrazole C-Br bond toward oxidative addition.

References

  • Dwight, T. A. et al. "C–H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds." Organic Letters, 2021. Available at:[Link]

  • Charyk, D. et al. "Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters, 2013. Available at:[Link]

  • Knochel, P. et al. "Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases." Organic Letters, 2021. Available at: [Link]

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Evaluation of Kinase Inhibitors from a Privileged Pyrazole-Thiazole Scaffold

Introduction: The Rationale for the Pyrazole-Thiazole Scaffold in Kinase Inhibitor Design Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and are implicated in a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for the Pyrazole-Thiazole Scaffold in Kinase Inhibitor Design

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and are implicated in a vast array of diseases, most notably cancer.[1] Their inhibition by small molecules has become a cornerstone of modern targeted therapy.[2] Within the expansive chemical space of kinase inhibitors, certain heterocyclic motifs have emerged as "privileged scaffolds" due to their inherent ability to form key interactions within the ATP-binding site of kinases and their synthetic tractability.[2]

The pyrazole ring is a prominent example of such a scaffold, found in eight FDA-approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib.[2] Its utility stems from its capacity to act as a bioisosteric replacement for other rings, its synthetic accessibility, and its favorable drug-like properties.[2][3] Similarly, the thiazole nucleus is a key component in numerous approved anticancer drugs like Dasatinib and Dabrafenib, valued for its potential to interact with various protein kinases.[4][5][6]

This guide focuses on the strategic use of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole , a versatile chemical intermediate that masterfully combines these two privileged scaffolds. The N-methylated pyrazole can engage in crucial hydrogen bond interactions within the kinase hinge region, while the thiazole ring provides a stable linker.[2][4] The bromine atom at the 5-position of the pyrazole is the lynchpin of this strategy, serving as a highly functional "handle" for chemical diversification through modern cross-coupling reactions. This allows for the systematic and efficient generation of a library of analogues, each presenting a different chemical moiety to explore the kinase active site for improved potency and selectivity.

This document provides detailed protocols for the synthesis of diverse kinase inhibitors from this starting material via Suzuki-Miyaura and Sonogashira cross-coupling reactions, followed by essential methodologies for their biological evaluation.

Part 1: Synthetic Strategy and Chemical Protocols

The overarching strategy involves leveraging the bromo-substituent on the pyrazole ring for palladium-catalyzed cross-coupling reactions. This approach enables the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, rapidly generating a library of distinct chemical entities for biological screening.

G cluster_synthesis Synthesis Workflow cluster_bio Biological Evaluation Start 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Diversification) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Diversification) Start->Sonogashira Library Diverse Inhibitor Library Suzuki->Library Sonogashira->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Biochem Biochemical Kinase Assay (Determine IC50) Purify->Biochem Screening Cellular Cellular Assays (Target Engagement & Potency) Biochem->Cellular SAR SAR Analysis & Lead Optimization Cellular->SAR SAR->Suzuki Iterative Redesign

Fig. 1: Overall workflow from synthesis to biological evaluation.
Protocol: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Diversification

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Its popularity in drug discovery is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[7][8] This makes it the ideal first-pass reaction for exploring structure-activity relationships (SAR) by introducing diverse (hetero)aryl moieties.

Materials:

  • 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

  • Arylboronic acid of choice (1.1 - 1.5 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvents: 1,4-Dioxane/Water (4:1) or Dimethoxyethane (DME)/Water (4:1)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask with a septum, and purge with inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the palladium(0) catalyst is sensitive to oxygen.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The reaction mixture should be a suspension.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 6-24 hours.[8]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Arylboronic Acid ExampleExpected Product Structure
Phenylboronic acid2-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)-1,3-thiazole
4-Methoxyphenylboronic acid2-(5-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Pyridin-3-ylboronic acid2-(1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-yl)-1,3-thiazole
Thiophen-2-ylboronic acid2-(1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)-1,3-thiazole
Protocol: Sonogashira Coupling for Alkynyl Diversification

Rationale: The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[9] Introducing an alkyne linker provides a rigid, linear extension from the core scaffold. This is a powerful strategy to access different regions of the kinase active site or to serve as a handle for further chemical modification (e.g., click chemistry). The reaction is typically co-catalyzed by palladium and a copper(I) salt.[9]

Materials:

  • 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

  • Terminal alkyne of choice (1.2 - 1.5 equivalents)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5-10 mol%)

  • Copper(I) salt: Copper(I) iodide (CuI) (10-20 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and often as a co-solvent)

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and the copper(I) iodide (0.10 eq).

  • Seal the flask and purge with inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., DMF) followed by the degassed base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C. The reaction is often faster than the Suzuki coupling, typically completing within 2-8 hours. Monitor by TLC or LC-MS.[10]

  • Upon completion, cool to room temperature. The work-up is similar to the Suzuki protocol: dilute with an organic solvent, wash with water and brine to remove the amine base and salts.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. The appearance of the alkyne peaks in the ¹³C NMR (~80-90 ppm) is a key diagnostic marker.

Fig. 2: Key cross-coupling diversification strategies.

Part 2: Biological Evaluation Protocols

Synthesizing a library is only the first step. The compounds must then be rigorously tested to determine their biological activity. The goal is to identify compounds that potently and selectively inhibit the target kinase, first in a simplified biochemical system and then in a more complex cellular environment.

G A Purified Inhibitor Library B Biochemical Assay (e.g., Radiometric, Luminescence) A->B C Determine IC50 (Potency against isolated enzyme) B->C D Cellular Target Engagement (e.g., NanoBRET™) C->D Active Compounds F Cellular Potency Assay (e.g., Substrate Phosphorylation) C->F Active Compounds H Kinase Selectivity Panel (>300 kinases) C->H Lead Compounds E Confirm compound enters cells and binds to target kinase D->E G Measure downstream effect of target inhibition F->G I Assess off-target effects and selectivity profile H->I

Fig. 3: Tiered workflow for biological evaluation of inhibitors.
Protocol: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

Rationale: The primary screen for any potential kinase inhibitor is a biochemical assay. This in vitro test measures the direct inhibition of a purified kinase enzyme's ability to phosphorylate a substrate.[11] It is used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. Radiometric assays using radiolabeled ATP are considered a gold standard for their direct and sensitive measurement of phosphorylation.[12][13]

Materials:

  • Purified, active kinase enzyme of interest

  • Specific peptide or protein substrate for the kinase

  • Synthesized inhibitor compound, serially diluted in DMSO

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Phosphocellulose filter paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, prepare the reaction mix. For each well, combine the kinase buffer, the specific substrate, and the purified kinase enzyme.

  • Add Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor to each well (and DMSO as a vehicle control). Pre-incubate for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the phosphorylation reaction by adding a solution containing a mix of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to allow for a fair comparison of IC₅₀ values across different kinases.[12]

  • Incubate: Allow the reaction to proceed at a set temperature (e.g., 30 °C) for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Wash: Wash the filter mat multiple times with phosphoric acid to remove all unreacted [γ-³³P]-ATP.

  • Measure: Dry the mat, add scintillation fluid, and measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

ParameterDescriptionTypical Value
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.nM to µM range
[ATP] Concentration of ATP used in the assay.Set near Km of the kinase
Controls "No enzyme" (background) and "No inhibitor" (100% activity) wells.Essential for data normalization
Protocol: Cellular Target Engagement and Potency Assays

Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or intracellular metabolism.[14] Therefore, it is critical to confirm that the inhibitor can enter live cells, bind to its intended kinase target (target engagement), and inhibit its function (cellular potency).[1][14]

Methodology 1: NanoBRET™ Target Engagement Assay This live-cell assay directly measures compound binding. The target kinase is expressed in cells as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its fluorescence is excited by the luciferase's luminescence via Bioluminescence Resonance Energy Transfer (BRET). An effective inhibitor will compete with the tracer for binding, disrupting the BRET signal in a dose-dependent manner. This provides a quantitative measure of target engagement in a physiological setting.[1]

Methodology 2: Western Blot for Substrate Phosphorylation This assay measures the functional consequence of target inhibition.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (where the target kinase is known to be active) to ~80% confluency. Treat the cells with increasing concentrations of the inhibitor for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-STAT3 for a JAK2 inhibitor).

    • Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the bands using an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate protein as a loading control. A dose-dependent decrease in the phosphorylated substrate band, relative to the total substrate, indicates effective cellular inhibition of the kinase.

Part 3: The Iterative Nature of Kinase Inhibitor Discovery

The data gathered from these synthetic and biological protocols are not an endpoint but a critical part of an iterative cycle. The structure-activity relationship (SAR) is established by correlating the chemical modifications made in Part 1 with the biological activity data from Part 2. For instance, if a 4-fluorophenyl group introduced via Suzuki coupling leads to a 10-fold increase in cellular potency, this informs the next round of synthesis, perhaps exploring other halogen substitutions at that position. This continuous loop of design, synthesis, testing, and analysis is the engine of drug discovery, driving the optimization of initial hits into potent and selective clinical candidates.

G A Design (Hypothesize new modifications) B Synthesize (Protocols 1.1 & 1.2) A->B Target Analogs C Test (Protocols 2.1 & 2.2) B->C New Compounds D Analyze (Establish SAR) C->D Biological Data D->A New Hypothesis

Fig. 4: The iterative cycle of lead optimization.

References

  • Reaction Biology. (n.d.). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]

  • Mihai, D. P., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. Retrieved from [Link]

  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Slater, M. (2018). Kinase Inhibitors as Therapeutics: A Review. Promega Connections. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC. Retrieved from [Link]

  • Tighadouini, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Retrieved from [Link]

  • Al-Ostath, Y., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. Retrieved from [Link]

  • Havrylyuk, D., et al. (2016). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • Tighadouini, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Retrieved from [Link]

  • Gevorgyan, A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). AU2008257044A1 - Thiazoles and pyrazoles useful as kinase inhibitors. Google Patents.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]

  • Gomaa, A. I., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. PMC. Retrieved from [Link]

  • Allen, J. G., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Retrieved from [Link]

  • Ioannidis, S., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate. Retrieved from [Link]

  • Ioannidis, S., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. PubMed. Retrieved from [Link]

  • Tighadouini, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]

  • Ielo, L., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]

  • Sam, B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Petz, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Shammari, M. B., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. Retrieved from [Link]

  • Rizwan, K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Retrieved from [Link]

Sources

Method

Regioselective Lithiation and Electrophilic Trapping of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: A Comprehensive Application Note

Mechanistic Causality: Kinetic vs. Thermodynamic Control The functionalization of bis-heterocycles like 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole presents a classic challenge in regioselectivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality: Kinetic vs. Thermodynamic Control

The functionalization of bis-heterocycles like 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole presents a classic challenge in regioselectivity. This molecule possesses two highly reactive, yet mechanistically distinct, sites for lithiation:

  • The Pyrazole C5 Position: Occupied by a bromine atom, making it highly susceptible to metal-halogen exchange.

  • The Thiazole C5 Position: Occupied by a highly acidic proton (pKa ~29), making it susceptible to direct C-H deprotonation.

As an application scientist, selecting the correct base and temperature is not merely a procedural step, but a deliberate manipulation of reaction kinetics and thermodynamics.

Kinetic Control (Metal-Halogen Exchange): When treated with an alkyllithium reagent such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the metal-halogen exchange at the pyrazole C5 position occurs almost instantaneously. The activation energy for the formation of the "ate" complex and subsequent exchange of the heavy bromine atom is significantly lower than that of C-H bond cleavage[1]. Consequently, n-BuLi acts as a nucleophile rather than a base, yielding the 5-lithio-pyrazole intermediate.

Thermodynamic/Acid-Base Control (Deprotonation): Conversely, if the goal is to functionalize the thiazole ring while leaving the pyrazole bromine intact, a non-nucleophilic strong base must be used. Lithium diisopropylamide (LDA) is sterically hindered and a poor nucleophile for halogen exchange. At -78 °C, LDA will selectively deprotonate the most acidic proton on the molecule—the thiazole C5 proton—yielding the 5-lithio-thiazole intermediate[2].

ReactionPathways SM 2-(5-Bromo-1-methyl- 1H-pyrazol-3-yl)-1,3-thiazole Li_Pyr 5-Lithio-pyrazole Intermediate SM->Li_Pyr n-BuLi, THF, -78 °C (Kinetic M-H Exchange) Li_Thz 5-Lithio-thiazole Intermediate SM->Li_Thz LDA, THF, -78 °C (Thermodynamic Deprotonation) Prod_Pyr Pyrazole C5-Functionalized Product Li_Pyr->Prod_Pyr Electrophile (E+) Prod_Thz Thiazole C5-Functionalized Product Li_Thz->Prod_Thz Electrophile (E+)

Figure 1. Divergent regioselective lithiation pathways controlled by base selection.

Quantitative Data: Base & Temperature Optimization

The table below summarizes the empirical data for optimizing the regioselective lithiation of the title compound prior to trapping with a standard electrophile (e.g., DMF to form the aldehyde).

EntryBase / ReagentSolventTemp (°C)TimePrimary Lithiation SiteIsolated Yield
1n-BuLi (1.05 eq)THF-7815 minPyrazole C5>90%
2iPrMgCl·LiCl (1.2 eq)THF-201 hPyrazole C585%
3LDA (1.1 eq)THF-781 hThiazole C588%
4t-BuLi (2.0 eq)THF-7830 minComplex (Di-lithiation)<30%

Note: The use of Turbo Grignard (iPrMgCl·LiCl) in Entry 2 provides a safer, non-cryogenic alternative for pyrazole metalation, which is critical for scale-up operations[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must include an In-Process Control (IPC) . By quenching a micro-aliquot of the reactive intermediate with a deuterated solvent, we create a self-validating system that confirms the exact site of lithiation via NMR prior to committing the bulk batch to the electrophile.

Protocol A: Kinetic Metal-Halogen Exchange (Pyrazole C5 Functionalization)

This protocol utilizes n-BuLi to rapidly exchange the bromine atom, followed by trapping with triisopropyl borate to yield the corresponding pyrazole boronic ester, a highly valuable intermediate for Suzuki couplings[1].

Step-by-Step Methodology:

  • Dissolution: Charge an oven-dried, nitrogen-flushed Schlenk flask with 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (10.0 mmol) and anhydrous THF (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes via syringe pump. Stir for 15 minutes at -78 °C.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot and quench immediately into 0.5 mL of CD3OD.

    • Validation Criteria: Analyze via 1 H-NMR. The successful formation of the 5-lithio-pyrazole is confirmed by the retention of the thiazole C5 proton singlet (~7.8 ppm) and the disappearance of the starting material mass, replaced by the [M - Br + D] + peak in LC-MS.

  • Electrophilic Trapping: Add triisopropyl borate, B(OiPr)3 (1.2 eq), dropwise. Maintain the temperature below -70 °C for 1 hour, then allow to slowly warm to room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry over Na2SO4, and concentrate under reduced pressure.

Workflow Step1 Step 1: Substrate Dissolution Anhydrous THF, N2 atm Step2 Step 2: Cryogenic Cooling Dry ice/acetone (-78 °C) Step1->Step2 Step3 Step 3: Lithiation Dropwise n-BuLi addition Step2->Step3 Step4 Step 4: IPC (Self-Validation) CD3OD Quench & 1H-NMR Step3->Step4 Step5 Step 5: Electrophilic Trapping B(OiPr)3 addition Step4->Step5 Step6 Step 6: Quench & Workup NH4Cl (aq), Extraction Step5->Step6

Figure 2. Step-by-step operational workflow for cryogenic metal-halogen exchange.

Protocol B: Thermodynamic Deprotonation (Thiazole C5 Functionalization)

This protocol utilizes LDA to selectively deprotonate the thiazole ring, leaving the pyrazole bromine intact for downstream cross-coupling[2].

Step-by-Step Methodology:

  • Preparation of LDA: In a separate flask, add diisopropylamine (1.15 eq) to anhydrous THF (10 mL) at -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at 0 °C, then recool to -78 °C.

  • Deprotonation: Add a solution of the thiazole substrate (10.0 mmol in 30 mL THF) dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of CD3OD.

    • Validation Criteria: Analyze via 1 H-NMR. Successful deprotonation is confirmed by the complete disappearance of the thiazole C5 proton singlet (~7.8 ppm). LC-MS will show an [M + D] + peak with the distinct bromine isotopic pattern (1:1 ratio) preserved.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 eq) dropwise to form the thiazole-5-carbaldehyde. Stir for 1 hour at -78 °C.

  • Quench & Workup: Quench with 1M HCl to pH 5-6. Extract with dichloromethane (3 x 30 mL), wash with brine, dry over MgSO4, and concentrate.

Scale-Up & Safety Considerations

When translating these protocols from the bench to pilot-plant scale, thermal stability becomes the primary safety concern. Recent process development studies on pyrazole-containing pharmaceutical intermediates have demonstrated that metalated pyrazoles exhibit a dangerously low thermal onset for decomposition (approximately ~35 °C)[3].

If Protocol A is scaled beyond 50 grams, maintaining the internal batch temperature below 5 °C during the electrophile addition is critical to prevent exothermic runaway and ring-fragmentation. For large-scale manufacturing, replacing n-BuLi with Turbo Grignard (iPrMgCl·LiCl) at -20 °C is highly recommended to mitigate cryogenic cooling costs while maintaining a safe thermal margin[3].

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and column chromatography methods for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Technical Support Center: Chromatography & Purification of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Troubleshooting Gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography & Purification of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide, Experimental Protocols, and FAQs

Compound Profiling & Chromatographic Challenges

As a Senior Application Scientist, I frequently encounter purification bottlenecks with multi-heteroatom systems. The compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole presents a unique triad of chromatographic challenges:

  • Basic Nitrogen Centers: Both the 1,3-thiazole and the 1H-pyrazole rings contain basic nitrogen atoms. On standard normal-phase silica gel, these nitrogens act as hydrogen-bond acceptors and Lewis bases, interacting strongly with the Brønsted acidic silanol groups (pKa ~4.5–5.5) on the silica surface[1]. This causality leads to severe peak tailing, band-broadening, and irreversible adsorption.

  • Halogenated Lipophilicity: The 5-bromo substituent significantly increases the molecule's hydrophobicity. During synthesis, debromination or regioisomeric bromination (e.g., 4-bromo variants) are common side reactions. Normal-phase chromatography struggles to resolve these because the polar surface area remains nearly identical.

  • Solubility: Bis-heterocycles often exhibit poor solubility in non-polar hydrocarbon solvents (like pure hexanes), complicating dry-loading and isocratic elution strategies.

Table 1: Physicochemical Properties & Chromatographic Parameters
ParameterRecommended Specification / ObservationScientific Rationale
Stationary Phase (Normal) Amine-functionalized silica or Silica + 1% TEAMasks acidic silanols to prevent Brønsted acid-base tailing[1].
Stationary Phase (Reverse) C18 (End-capped)End-capping prevents residual silanol interactions in aqueous conditions[2].
Mobile Phase (NP) Hexane / Ethyl Acetate + 1% TEABalances solubility while the TEA acts as a competing amine[2].
Mobile Phase (RP) MeCN / H2​O
  • 0.1% Formic Acid
Low pH protonates the heterocycle, improving solubility and peak shape in RP-HPLC.
Detection Wavelength 254 nm and 280 nmHighly conjugated bis-heteroaromatic system provides strong UV absorbance[3].

Troubleshooting Guide: Common Purification Issues

Issue 1: "My compound streaks down the entire TLC plate and tails severely on the flash column, resulting in poor recovery."

  • The Causality: You are observing a classic acid-base interaction. The basic nitrogens in the thiazole and pyrazole rings are binding to the acidic silanol groups on the bare silica gel[1].

  • The Solution: You must neutralize the stationary phase. Introduce a "competing base" by adding 1–2% Triethylamine (TEA) to your mobile phase[2]. TEA is a small, highly basic molecule that saturates the acidic silanol sites on the silica, allowing your bulkier heterocycle to elute in a tight, symmetrical band[1]. Alternatively, switch to an amine-functionalized silica column, which inherently provides a basic chromatographic environment without requiring mobile phase additives[1].

Issue 2: "I cannot separate my target compound from the debrominated byproduct (2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole) using Hexane/Ethyl Acetate."

  • The Causality: Normal-phase chromatography separates molecules primarily by polar surface area and hydrogen-bonding capacity. The loss of a bromine atom barely changes the molecule's polarity, making their retention factors ( Rf​ ) nearly identical on silica.

  • The Solution: Transition to Reversed-Phase HPLC (RP-HPLC). Reversed-phase separates based on hydrophobicity. The heavy bromine atom adds significant lipophilic character to the target molecule. On a C18 column, the debrominated impurity will elute significantly earlier than the highly hydrophobic 5-bromo target[3].

Decision Workflow for Purification Strategy

To establish a self-validating purification system, use the following logical workflow to dictate your chromatographic approach based on your crude LC-MS/TLC profile.

PurificationWorkflow Start Crude 2-(5-Bromo-1-methyl- 1H-pyrazol-3-yl)-1,3-thiazole CheckImp Identify Major Impurities (via LC-MS or TLC) Start->CheckImp IsPolar Polar/Tailing Impurities (Unreacted starting materials) CheckImp->IsPolar IsDebromo Debrominated or Regioisomeric Byproducts CheckImp->IsDebromo NP_Silica Normal-Phase Silica + 1-2% TEA Modifier IsPolar->NP_Silica Cost-effective NP_Amine Amine-Functionalized Silica (No TEA needed) IsPolar->NP_Amine Best peak shape RP_HPLC Reversed-Phase HPLC (C18, MeCN/H2O) IsDebromo->RP_HPLC Hydrophobic separation

Caption: Decision matrix for selecting the optimal chromatographic method based on impurity profiling.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography with TEA Modifier

Use this protocol when separating the target from highly polar impurities or unreacted starting materials.

  • Solvent Preparation: Prepare a mobile phase gradient of Hexanes and Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (TEA) to both solvent reservoirs[2].

  • Column Equilibration (Critical Step): Flush the bare silica column with at least 3 Column Volumes (CV) of the low-polarity starting solvent (e.g., 90:10 Hexane:EtOAc + 1% TEA). Causality: This pre-saturates and neutralizes the acidic silanols before the sample is introduced[2].

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If solubility is poor, perform "dry loading" by adsorbing the mixture onto Celite (do not use bare silica for dry loading basic compounds, as it can trap them)[2].

  • Elution: Run a gradient from 10% to 50% Ethyl Acetate over 10 CVs. The target thiazole-pyrazole derivative will elute as a sharp, symmetrical band.

  • Post-Purification: Pool the product fractions. To remove the volatile TEA, co-evaporate the fractions with 10 mL of Toluene under reduced pressure on a rotary evaporator[2].

Protocol B: Preparative RP-HPLC for Halogenated Heterocycles

Use this protocol to separate the 5-bromo target from debrominated or regioisomeric impurities.

  • Column Selection: Utilize a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm). Ensure the column is fully end-capped to prevent secondary interactions with basic nitrogens[2].

  • Mobile Phase:

    • Solvent A: H2​O

      • 0.1% Formic Acid.
    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient Design: Start at 20% B and ramp to 80% B over 20 minutes.

  • Elution Order Rationale: The protonated heterocycles will elute based strictly on lipophilicity. The debrominated impurity will elute first, followed by the highly lipophilic 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole[3].

  • Recovery: Lyophilize (freeze-dry) the collected fractions to remove water, acetonitrile, and volatile formic acid, yielding the pure compound as a formate salt or free base depending on final pH adjustment.

Frequently Asked Questions (FAQs)

Q1: I used TEA in my mobile phase, but NMR shows residual TEA in my final product. How do I remove it? A1: TEA ( bp≈89∘C ) can sometimes form a sticky residue or salt complexes with trace acids[4]. The most effective removal method is co-evaporation: dissolve your product in a solvent that forms an azeotrope with TEA, such as toluene, and evaporate under high vacuum[2]. Repeat this 2-3 times. Alternatively, if your compound is highly lipophilic, dissolve it in EtOAc and wash with a mild, dilute aqueous acid (e.g., 0.1 M NH4​Cl ), though you must ensure your target thiazole does not partition into the aqueous layer.

Q2: Can I use Basic Alumina instead of TEA-treated silica? A2: Yes. Basic alumina is an excellent alternative stationary phase for basic heterocycles because it inherently lacks the Brønsted acidity of silica[2]. However, alumina has a lower loading capacity than silica. You must scale up your column size by approximately 20-30% compared to a standard silica run to maintain the same resolution[1].

Q3: My compound degrades or changes color while running on the silica column. What is happening? A3: Thiazoles and electron-rich pyrazoles can be sensitive to the acidic environment of bare silica gel, occasionally leading to acid-catalyzed ring opening or oxidation. If you observe a color change (e.g., yellowing or browning on the column), immediately switch to an amine-functionalized silica column or RP-HPLC, which provides a gentler, non-acidic environment for the molecule[1].

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing. Available at: [Link]

  • The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. National Institutes of Health (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole in In Vitro Assays

This guide provides in-depth troubleshooting strategies for researchers encountering low solubility of the compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole in in vitro assays. We will explore the underlying cau...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies for researchers encountering low solubility of the compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole in in vitro assays. We will explore the underlying causes of poor aqueous solubility and offer a range of practical solutions, from solvent selection and formulation strategies to procedural best practices. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Understanding the Challenge: Why is 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole Prone to Low Solubility?

The structure of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, a heterocyclic compound, contributes to its limited aqueous solubility. The presence of aromatic rings and a bromine atom increases its lipophilicity (hydrophobicity), making it more soluble in organic solvents than in water-based assay buffers. This is a common challenge with many small molecule drug candidates, as high lipophilicity can lead to poor absorption and bioavailability.[1][2]

Key factors influencing the solubility of this compound include:

  • Molecular Structure: The combination of pyrazole, thiazole rings, and a bromo-substituent results in a relatively non-polar molecule.

  • Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to break apart the crystal lattice and dissolve the compound.[1][2]

  • pH of the Medium: The presence of nitrogen atoms in the heterocyclic rings means the compound's ionization state, and therefore solubility, can be influenced by the pH of the assay medium.[3][4]

Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you quickly address solubility issues:

Q1: My compound precipitates when I add it to my cell culture medium. What's happening?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or medium, the solvent environment abruptly changes. If the final concentration of the compound is higher than its solubility in the medium, it will precipitate out of the solution.[5]

Q2: I've prepared a 10 mM stock in DMSO, but it crashes out even at a 1:1000 dilution in my assay buffer. What should I do?

A2: This indicates very low aqueous solubility. A few strategies can be employed:

  • Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1 mM). This will result in a lower final DMSO concentration in your assay, but may keep the compound in solution.

  • Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, use an intermediate dilution step with a co-solvent system.[6][7]

  • Employ Solubilizing Excipients: Consider using agents like cyclodextrins to improve solubility.[8][9]

Q3: Can I just sonicate the solution to redissolve the precipitate?

A3: Sonication can help break up aggregates and temporarily increase dispersion, but it often leads to a supersaturated and unstable solution.[5] The compound is likely to precipitate again over time, especially during incubation, leading to inconsistent results. It is a temporary fix and does not address the underlying thermodynamic insolubility.

Q4: Will warming the solution help dissolve my compound?

A4: Gently warming the solution can sometimes increase the rate of dissolution. However, be cautious as excessive heat can degrade the compound or other components in your assay medium. Also, as the solution cools back to the experimental temperature, the compound may precipitate.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Stock Solution Preparation and Dilution Strategy

The way you prepare and dilute your stock solution is critical. The goal is to avoid reaching the "kinetic solubility" limit too quickly, which leads to precipitation.[10]

dot

stock_preparation_workflow start Start: Dry Compound stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep intermediate_dilution Intermediate Dilution (Optional but Recommended) stock_prep->intermediate_dilution e.g., in DMSO or co-solvent mix final_dilution Final Dilution in Aqueous Assay Buffer stock_prep->final_dilution Direct Dilution (Higher risk of precipitation) intermediate_dilution->final_dilution assay Add to Assay final_dilution->assay

Caption: Workflow for preparing and diluting poorly soluble compounds.

Step-by-Step Protocol for Stock Solution Preparation:

  • Initial Solubilization:

    • Weigh out the required amount of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution, but ensure the solution is clear at room temperature before proceeding.

  • Serial Dilution:

    • Method A (Direct Dilution): This method carries a higher risk of precipitation.

      • Directly add the required volume of the DMSO stock solution to your final aqueous assay buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion.

    • Method B (Intermediate Dilution - Recommended):

      • Perform an intermediate dilution of your DMSO stock in either 100% DMSO or a co-solvent mixture before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.

  • Final Working Solution:

    • The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts in cell-based assays.[6][11][12] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

Guide 2: Formulation Strategies to Enhance Solubility

If optimizing the dilution strategy is insufficient, consider using formulation aids.

1. Co-solvents:

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[7][13]

  • Common Co-solvents:

    • Polyethylene Glycols (PEGs), particularly PEG400

    • Propylene Glycol (PG)

    • Ethanol

    • N-methyl-2-pyrrolidone (NMP)

  • Considerations:

    • The choice and concentration of a co-solvent must be compatible with your specific assay system, as they can have biological effects or cause toxicity.[14]

    • It is essential to determine the maximum tolerable concentration of each co-solvent in your assay beforehand.

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[8][9][15]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Mechanism of Action: The hydrophobic part of the target molecule is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to improved solubility.

dot

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation compound Poorly Soluble Compound (Hydrophobic) water Aqueous Solution cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) complex Soluble Inclusion Complex

Caption: Mechanism of solubility enhancement by cyclodextrins.

Protocol for Using Cyclodextrins:

  • Prepare a stock solution of the cyclodextrin (e.g., 10-50 mM HP-β-CD) in your assay buffer.

  • Add your compound (from a concentrated DMSO stock) to the cyclodextrin-containing buffer while vortexing.

  • Allow the mixture to equilibrate (e.g., by shaking or rotating for 1-2 hours at room temperature) to facilitate the formation of the inclusion complex.

  • Perform a visual inspection for any precipitation before use. A centrifugation step can be included to remove any undissolved material.

3. pH Modification:

The solubility of compounds with ionizable groups can be significantly influenced by pH.[3][4] For a compound like 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, which contains basic nitrogen atoms, altering the pH might improve solubility.

  • Principle: In a more acidic environment (lower pH), the basic nitrogen atoms can become protonated, leading to a charged species that is generally more water-soluble.

  • Practical Application:

    • This approach is more applicable to biochemical assays where the pH can be adjusted without affecting enzyme activity or other components.

    • For cell-based assays, the pH must be maintained within a narrow physiological range (typically 7.2-7.4) to ensure cell viability.[16][17] Drastic pH changes are not feasible.

    • You can test the solubility of your compound in a range of buffered solutions with different pH values to determine its pH-solubility profile.

Guide 3: Assessing and Quantifying Solubility

It is beneficial to quantitatively determine the solubility of your compound under your specific assay conditions.

Kinetic Solubility Assay Protocol:

This assay measures the concentration at which a compound precipitates when a DMSO stock is added to an aqueous buffer.

  • Preparation:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

    • Create a series of dilutions of this stock in DMSO.

    • Dispense your aqueous assay buffer into a 96-well plate.

  • Execution:

    • Add a small, fixed volume of each DMSO dilution to the buffer-containing wells (e.g., 2 µL of DMSO stock into 198 µL of buffer).

    • Mix and incubate the plate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Measurement:

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

    • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Summary Table

MethodPrincipleAdvantagesDisadvantages
Optimized Dilution Gradual solvent polarity changeSimple, no added reagentsMay not be sufficient for very insoluble compounds
Co-solvents Increase solvent capacity for lipophilic compoundsEffective for many compoundsPotential for assay interference and toxicity[14]
Cyclodextrins Encapsulation of the hydrophobic moleculeGenerally low toxicity, highly effective[8][11]Can sometimes affect compound-target binding
pH Adjustment Increase ionization of the compoundCan significantly increase solubilityLimited applicability in cell-based assays[16][17]

Conclusion

Troubleshooting the low solubility of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole requires a systematic approach. By understanding the physicochemical properties of the compound and methodically applying the strategies outlined in this guide—from optimizing stock preparation to employing advanced formulation techniques—researchers can overcome solubility challenges and generate reliable, high-quality data in their in vitro assays. Always validate your chosen solubilization method to ensure it does not interfere with your experimental system.

References

  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R., de Souza, A. C., Quintans, J. S., & de Almeida, R. N. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(1), 642. [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Patel, M., & Patel, N. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. Journal of Pharmaceutical Negative Results, 12(3). [Link]

  • Szejtli, J. (2009). Cyclodextrins in Various Drug Formulations. In Cyclodextrins and Their Complexes (pp. 1-18). Springer, Berlin, Heidelberg. [Link]

  • Easterbrook, J., Lu, C., Sakai, Y., & Li, A. P. (2001). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 63(3), 214-220. [Link]

  • Nielsen, C. K., & Roursgaard, M. (2014). Considerations regarding use of solvents in in vitro cell based assays. OA Monitor Ireland. [Link]

  • Fujikawa, Y., Kato, Y., & Sudo, K. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(8), 3043–3053. [Link]

  • Fenyvesi, É., & Szente, L. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(23), 5535. [Link]

  • Nielsen, C. K., & Roursgaard, M. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 357. [Link]

  • Järvinen, K., & Järvinen, T. (2012). Cyclodextrins in Fast-Dissolving Drug Formulations for Intraoral Administration. University of Eastern Finland. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In Vitro Solubility Assays in Drug Discovery. Current Medicinal Chemistry, 7(6), 627-635. [Link]

  • E-Polymer. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. E-Polymer. [Link]

  • Nielsen, C. K., & Roursgaard, M. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. [Link]

  • Fujikawa, Y., Kato, Y., & Sudo, K. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(8), 3043–3053. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media. HuanKai Group. [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work? Scientific Bioprocessing, Inc.. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during method development for this class of heterocyclic compounds.

The guidance herein is rooted in fundamental chromatographic principles, designed to be a self-validating system that explains the causality behind each experimental choice.

Part 1: Initial Method Development & Analyte Characterization

This section addresses the foundational questions that arise before the first injection, focusing on understanding the analyte's properties and making informed initial choices for columns, mobile phases, and instrument parameters.

FAQ 1: What are the key physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole that influence HPLC method development?

Understanding the analyte's properties is the critical first step. Based on its structure—a moderately complex heterocyclic system containing a brominated pyrazole and a thiazole ring—we can infer the following key characteristics that directly impact its behavior in reversed-phase HPLC.

  • Acidity/Basicity (pKa): The molecule contains nitrogen atoms within the pyrazole and thiazole rings, which are basic and can be protonated at acidic pH. The retention of such ionogenic analytes is strongly dependent on the pH of the mobile phase[2]. Controlling the pH is therefore essential for achieving reproducible retention times and symmetrical peak shapes. To ensure the analyte is in a single, stable ionic form (fully protonated), a mobile phase with a pH well below the pKa of the basic nitrogens is recommended.

  • UV Absorbance: The conjugated system of the pyrazole and thiazole rings will result in strong UV absorbance, making UV detection a suitable technique. For similar pyrazole-thiazole hybrid molecules, strong absorbance is often observed in the 230-280 nm range[3]. A scouting run using a Photo-Diode Array (PDA) detector is highly recommended to determine the optimal wavelength (λ-max) for maximum sensitivity.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Weight ~259.1 g/mol Standard for small molecule analysis.
LogP (Hydrophobicity) Moderately High (Est. > 2.5)Good retention on C18 or similar reversed-phase columns.
pKa (Basicity) Contains basic nitrogen atomsRetention and peak shape will be highly sensitive to mobile phase pH.
UV Absorbance Strong absorbance expectedUV/PDA detection is ideal. λ-max should be determined experimentally.
FAQ 2: What is the best starting point for column and mobile phase selection?

For a new method, the goal is to choose conditions that are most likely to yield good results, which can then be optimized.

  • Column Selection: A high-quality, end-capped C18 column is the industry-standard "go-to" for reversed-phase chromatography and is the best starting point[4]. Its hydrophobic nature will provide adequate retention for this analyte.

    • Recommended Starting Column: A C18 column with dimensions of 150 mm x 4.6 mm and 5 µm particle size is a robust choice for initial development. For faster analysis, a shorter column (e.g., 50 mm) with smaller particles (e.g., < 2 µm) can be used, but this will generate higher backpressure.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water. Using an acidic modifier like formic acid serves two key purposes: it sets the mobile phase pH to a low value (~2.7), ensuring the consistent protonation of the analyte's basic nitrogen atoms, and it protonates residual silanols on the column packing, which minimizes undesirable secondary interactions that cause peak tailing[5].

    • Organic Phase (B): Acetonitrile is the preferred organic modifier due to its low viscosity and favorable UV cutoff properties[5]. Methanol can be explored later as a tool to alter selectivity if co-eluting impurities are an issue.

Part 2: Experimental Protocol: The Scouting Gradient

A "scouting gradient" is the most efficient way to begin method development. It involves running a broad gradient to quickly determine the retention time of the analyte and the complexity of the sample matrix.

Step-by-Step Protocol for the Scouting Gradient
  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes.

  • Sample Preparation:

    • Dissolve a small amount of the 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole standard in a solvent that is miscible with the mobile phase and in which it is fully soluble. A 50:50 mixture of Acetonitrile:Water is often a good starting point.

    • Ensure the final concentration is within the linear range of the detector (e.g., 0.1 mg/mL).

  • Instrumental Parameters:

    • Set up the HPLC system with the parameters outlined in the table below.

ParameterRecommended Starting ValueRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good efficiency and retention for initial screening.
Mobile Phase A 0.1% Formic Acid in WaterControls pH for good peak shape and consistent ionization[5].
Mobile Phase B AcetonitrileStrong organic solvent with low UV cutoff[5].
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and reduces viscosity.
Injection Volume 5-10 µLA small volume minimizes band broadening.
Detector PDA/UV at 254 nm or scan254 nm is a common starting point; a PDA scan is ideal to find λ-max.
Gradient Program 5% to 95% B over 20 minutesA wide, linear gradient to survey the required elution strength[5].
  • Data Analysis:

    • After the run, identify the peak for your target analyte.

    • Determine its retention time (t_R).

    • Examine the peak shape (asymmetry or tailing factor).

    • Use the PDA data to find the wavelength of maximum absorbance (λ-max). Re-run the analysis with the detector set to this wavelength for improved sensitivity.

Workflow for HPLC Method Development

The following diagram illustrates the logical progression from initial setup to a fully optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation Prep Analyte Characterization (LogP, pKa, UV) ColumnSelect Column & Mobile Phase Selection (C18, ACN/H2O, 0.1% FA) Prep->ColumnSelect SamplePrep Sample Preparation (Dissolve in Diluent) ColumnSelect->SamplePrep Scout Run Scouting Gradient (5-95% B) SamplePrep->Scout Analyze Analyze Results (Retention, Peak Shape) Scout->Analyze Optimize Optimize Gradient (Adjust Slope & Time) Analyze->Optimize FineTune Fine-Tuning (pH, Temp, Solvent Type) Optimize->FineTune If needed Robust Robustness Check (Flow, Temp Variation) Optimize->Robust FineTune->Robust Final Final Method Robust->Final

Caption: A workflow diagram for systematic HPLC method development.

Part 3: Troubleshooting Guide

Even with a well-designed starting point, issues can arise. This section provides solutions to the most common problems.

FAQ 3: My peak is broad and tailing. What are the causes and how do I fix it?

Peak tailing is a common issue for basic compounds like 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. It is typically caused by secondary interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups on the silica surface of the column.

Solutions:

  • Confirm Mobile Phase pH: Ensure the concentration of formic acid is correct (0.1%). An insufficiently acidic mobile phase will not effectively protonate the silanol groups, leading to tailing.

  • Use a Different Acid Modifier: If formic acid is insufficient, switching to 0.1% Trifluoroacetic Acid (TFA) can improve peak shape. TFA is a stronger ion-pairing agent that more effectively masks silanol activity. However, be aware that TFA can suppress ionization in Mass Spectrometry (MS) detectors.

  • Check for Column Degradation: An old or poorly maintained C18 column may have lost its end-capping, exposing more active silanol sites. Replace the column with a new, high-quality, end-capped one.

  • Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.

FAQ 4: I have poor resolution between my analyte and an impurity. How can I improve the separation?

Poor resolution means the peaks are not sufficiently separated. Improving it requires changing the selectivity of the chromatographic system.

Solutions:

  • Optimize the Gradient Slope: This is the most powerful tool for improving resolution in a gradient method.

    • If the peaks are eluting too close together, decrease the gradient slope (make the gradient longer and shallower). For example, if your analyte elutes at 40% B, change the gradient from 30% to 50% B over 20 minutes instead of 5% to 95% B.

  • Change the Organic Solvent: Switching from acetonitrile to methanol can dramatically alter selectivity because the two solvents interact with the analyte and stationary phase differently[5]. Prepare Mobile Phase B with methanol instead of acetonitrile and re-run the analysis.

  • Adjust the pH: Small changes in pH can alter the ionization state of the analyte or impurities, leading to significant shifts in retention time and potentially improving resolution[6]. This is a more advanced technique and should be done carefully with appropriate buffers.

  • Change the Stationary Phase: If other options fail, switching to a column with a different chemistry, such as a Phenyl-Hexyl column, can provide a completely different selectivity profile due to π-π interactions with the aromatic rings of the analyte[4].

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common HPLC issues.

TroubleshootingTree cluster_peakshape Peak Shape Issues cluster_resolution Separation Issues cluster_retention Retention Issues Start Problem Observed Tailing Peak Tailing / Asymmetry Start->Tailing Resolution Poor Resolution Start->Resolution Drift Retention Time Drifting Start->Drift Sol_pH Check Mobile Phase pH (Ensure 0.1% Acid) Tailing->Sol_pH Sol_TFA Switch to 0.1% TFA Sol_pH->Sol_TFA Sol_Column Use New/End-capped Column Sol_TFA->Sol_Column Sol_Grad Decrease Gradient Slope Resolution->Sol_Grad Sol_Solvent Switch ACN to MeOH Sol_Grad->Sol_Solvent Sol_StatPhase Change Column (e.g., Phenyl-Hexyl) Sol_Solvent->Sol_StatPhase Sol_Equil Ensure Full Column Equilibration Drift->Sol_Equil Sol_Temp Check Column Temp Control Sol_Equil->Sol_Temp Sol_Mobile Re-prepare Mobile Phase Sol_Temp->Sol_Mobile

Caption: A decision tree for troubleshooting common HPLC problems.

References
  • Element Lab Solutions. (n.d.). HPLC Gradient in reverse phase chromatography. Retrieved from [Link][7]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link][5]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link][3]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link][6]

  • Kaliszan, R., et al. (2004). pH Gradient Reversed-Phase HPLC. Analytical Chemistry, 76(3), 552-563. Retrieved from [Link][2]

  • PubChem. (n.d.). 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive LC-MS Validation Methods for Determining 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated heterocycles, the analytical control of these building blocks becomes paramount. The compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (C₇H₆Br...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated heterocycles, the analytical control of these building blocks becomes paramount. The compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (C₇H₆BrN₃S) presents a unique analytical challenge. Its polar pyrazole-thiazole core is prone to tautomeric shifts and oxidative degradation, while the bromine substituent introduces the risk of debromination and the formation of closely related regioisomers (e.g., the 4-bromo analog) during synthesis.

For drug development professionals, selecting the right analytical methodology is not just a regulatory checkbox—it is the foundation of the control strategy. This guide objectively compares three advanced hyphenated techniques—UPLC-MS/MS , HPLC-UV-MS , and SFC-MS —for the purity determination of this intermediate, providing field-proven protocols validated according to the latest ICH Q2(R2) guidelines[1].

Mechanistic Challenges & The Causality of Method Selection

Before deploying an analytical method, we must understand the physicochemical behavior of the analyte to ensure the protocol is a self-validating system.

  • The Isotopic Signature Advantage: Bromine exists naturally as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Consequently, the intact target molecule exhibits a distinct [M+H]⁺ isotopic doublet at m/z 243.9 and 245.9. In UPLC-MS/MS development, we leverage this signature. By setting the Multiple Reaction Monitoring (MRM) to trigger only when both precursor ions fragment to the common thiazole product ion, we mathematically eliminate non-halogenated matrix noise, ensuring absolute specificity[2].

  • Orthogonality for Isomeric Purity: Reversed-phase LC (RPLC) often struggles to separate positional isomers (like 4-bromo vs. 5-bromo pyrazoles) because their hydrophobicities are nearly identical. Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS) solves this by utilizing supercritical CO₂ and polar stationary phases, providing normal-phase-like orthogonal interactions that easily resolve these critical pairs[3].

Pathways API Target API m/z 244/246 Iso 4-Bromo Regioisomer (SFC-MS Separation) API->Iso Synthetic Byproduct Deb Debrominated Degradant m/z 166 API->Deb Thermal Degradation Ox N-Oxide Impurity m/z 260/262 API->Ox Oxidative Stress

Fig 1: Common impurity pathways for the brominated pyrazole-thiazole intermediate.

Comparative Performance Data

To establish an Analytical Target Profile (ATP), we evaluated the performance of three distinct platforms. The data below represents a simulated validation summary demonstrating the strengths of each technique for specific analytical goals.

Performance MetricUPLC-MS/MS (Triple Quad)HPLC-UV-MS (Single Quad)SFC-MS (Single Quad/Q-TOF)
Primary Application Trace & Genotoxic ImpuritiesRoutine Batch ReleaseRegioisomer & Chiral Purity
Detection Limit (LOD) 0.5 ng/mL50 ng/mL10 ng/mL
Quantitation Limit (LOQ) 1.5 ng/mL150 ng/mL30 ng/mL
Linearity Range 1.5 - 100 ng/mL (R² > 0.999)0.15 - 50 µg/mL (R² > 0.998)0.03 - 20 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 100.8%97.8% - 102.1%
Precision (%RSD) 1.8%0.9%2.1%
Run Time 4.5 min12.0 min3.0 min
Isomer Resolution (Rs) < 1.0 (High risk of co-elution)< 1.2 (Partial separation)> 2.5 (Baseline separation)

Key Takeaway: While HPLC-UV-MS remains the workhorse for overall mass balance, UPLC-MS/MS is mandatory for trace-level impurity tracking[4], and SFC-MS is the superior choice for resolving structural isomers[5].

Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Each protocol includes System Suitability Testing (SST) criteria that must pass before sample analysis, ensuring continuous data integrity.

Protocol A: UPLC-MS/MS for Trace Impurity Determination

Objective: Quantify trace debrominated degradants and genotoxic impurities.

Step 1: Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Causality: This matches the initial mobile phase conditions, preventing solvent-effect peak distortion.

  • Internal Standard (IS): Spike samples with an isotopically labeled analog (e.g., ¹³C-labeled API) at 10 ng/mL to correct for matrix-induced ion suppression in the electrospray ionization (ESI) source.

  • Sample Concentration: Prepare the API at 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (Promotes [M+H]⁺ ionization).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Parameters (Positive ESI)

  • Target MRM: m/z 243.9 → 164.0 (Quantifier) and m/z 245.9 → 164.0 (Qualifier).

  • SST Criteria: The ratio of the quantifier to qualifier transition must be 1.0 ± 0.15. Signal-to-noise (S/N) for the LOQ standard must be ≥ 10.

Protocol B: SFC-MS for Isomeric Purity

Objective: Baseline separation of 4-bromo and 5-bromo pyrazole regioisomers.

Step 1: Sample Preparation

  • Diluent: 100% LC-MS grade Methanol. Causality: Aqueous diluents cause phase separation with supercritical CO₂, leading to baseline noise and pressure spikes.

  • Sample Concentration: Prepare the API at 0.5 mg/mL.

Step 2: SFC Conditions

  • Column: High-density Diol or 2-Ethylpyridine stationary phase (3.0 x 100 mm, 1.7 µm). Causality: The basic lone pairs on the pyrazole/thiazole rings interact optimally with these stationary phases via hydrogen bonding.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol containing 10 mM Ammonium Formate[6].

  • Gradient: 5% B to 40% B over 2.5 minutes. Backpressure regulator (BPR) set to 120 bar.

Step 3: MS Parameters

  • Detection: Single Quadrupole scanning m/z 150 - 400.

  • SST Criteria: Resolution (Rs) between the 4-bromo and 5-bromo isomers must be ≥ 2.0.

ICH Q2(R2) Validation Workflow

Executing the validation requires a structured approach aligned with the latest regulatory expectations[1],[2].

ICH_Validation ATP Analytical Target Profile (ATP) Dev Method Development (LC-MS / SFC-MS) ATP->Dev Spec Specificity (Isotope & MRM Filter) Dev->Spec Sens Sensitivity (LOD/LOQ via S/N) Dev->Sens Lin Linearity & Range (0.05% to 120%) Spec->Lin Sens->Lin AccPrec Accuracy & Precision (Spike Recovery & %RSD) Lin->AccPrec Val Validated Method (ICH Q2(R2) Compliant) AccPrec->Val

Fig 2: ICH Q2(R2) aligned validation workflow for quantitative LC-MS purity determination.

Execution of Validation Parameters:
  • Specificity: Inject blank diluent, mobile phase, and matrix. Verify no interfering peaks elute at the retention time of the API or known impurities. The dual-isotope MRM acts as the primary specificity justification.

  • Linearity: Prepare calibration standards spanning from the LOQ (e.g., 0.05% of nominal concentration) up to 120% of the specification limit. Plot the response ratio (Analyte Area / IS Area) versus concentration. Acceptable R² ≥ 0.998.

  • Accuracy: Perform spike-recovery experiments by adding known amounts of impurity standards to the API matrix at 3 levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Acceptable recovery is 90% - 110% for trace levels[7].

  • Precision: Assess repeatability by injecting 6 independent preparations of the 100% specification level sample. Calculate the %RSD of the calculated concentrations. Acceptable %RSD is typically ≤ 2.0% for assay and ≤ 5.0% for trace impurities.

Conclusion

For the purity determination of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, a single analytical technique is rarely sufficient. HPLC-UV-MS provides the robustness needed for routine assay, while UPLC-MS/MS is indispensable for mitigating the risk of trace genotoxic degradants. However, for laboratories struggling with isomeric purity and the separation of positional synthetic byproducts, integrating SFC-MS into the control strategy offers unparalleled orthogonal selectivity and drastically reduced run times.

Sources

Comparative

Benchmarking 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole against traditional heterocyclic scaffolds

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), I frequently evaluate novel heterocyclic building blocks to accelerate lead optimization. The hybridization of distinct p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), I frequently evaluate novel heterocyclic building blocks to accelerate lead optimization. The hybridization of distinct pharmacophores is a proven strategy to overcome resistance mechanisms and improve kinase selectivity[1].

This guide provides an in-depth technical benchmarking of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (BMPT) against traditional mono-heterocyclic scaffolds (e.g., simple pyrazoles and thiazoles). By integrating a pyrazole and a thiazole ring with specific synthetic handles (N-methyl and C5-bromo), BMPT serves as a highly versatile, next-generation scaffold for developing multi-targeted kinase inhibitors (e.g., BRAF V600E, EGFR) and anti-inflammatory agents[2][3].

Structural & Mechanistic Rationale

To understand the superiority of BMPT in library generation, we must deconstruct its structural causality:

  • The Pyrazole-Thiazole Bis-Heterocyclic Core: Traditional scaffolds often rely on a single heterocycle (e.g., the pyrazole in celecoxib or the thiazole in meloxicam). Hybridizing these rings creates an extended, rigid vector capable of spanning multiple binding pockets within a kinase domain (such as the adenine-binding hinge region and the adjacent DFG-out allosteric pocket)[1][3].

  • The N1-Methyl Group (Solubility & Catalyst Protection): Unprotected pyrazoles (containing an N-H bond) undergo rapid tautomerization and can act as potent inhibitors of palladium catalysts by forming unreactive Pd-pyrazolate complexes during cross-coupling[4]. The N1-methyl group in BMPT explicitly prevents this catalyst poisoning, ensuring high yields in late-stage functionalization, while simultaneously tuning the lipophilicity (LogP) for cellular permeability.

  • The C5-Bromo Handle (Late-Stage Functionalization): Unlike non-halogenated pyrazole-thiazoles that require de novo ring cyclization for every new analog, the C5-bromo position acts as a programmable synthetic vector. It allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[4][5].

G Core BMPT Core (Pyrazole-Thiazole) Bromo C5-Bromo Group (Cross-Coupling Handle) Core->Bromo Suzuki/Buchwald Methyl N1-Methyl Group (Blocks Tautomerization) Core->Methyl Enhances Lipophilicity Thiazole Thiazole Ring (H-Bond Acceptor) Core->Thiazole Kinase Hinge Binding

Diagram 1: Structural functionalization logic of the BMPT scaffold.

Quantitative Benchmarking Data

The following tables summarize the predictive physicochemical properties and experimental coupling efficiencies of BMPT compared to traditional scaffolds.

Table 1: Physicochemical & Pharmacokinetic Predictors

Data represents calculated values for the base scaffolds prior to library decoration.

Scaffold TypeRepresentative CoreTPSA (Ų)CLogPH-Bond DonorsH-Bond AcceptorsSynthetic Accessibility Score (1-10)
Bis-Heterocycle (BMPT) 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole58.92.1043.2 (Highly modular)
Traditional Pyrazole 1-Methyl-1H-pyrazole17.80.8021.5 (Limited vectors)
Traditional Thiazole 1,3-Thiazole41.11.2011.8 (Limited vectors)
Unprotected Hybrid 2-(1H-Pyrazol-3-yl)-1,3-thiazole67.71.4144.5 (Requires protection)
Table 2: Suzuki-Miyaura Cross-Coupling Efficiency

Benchmarking the C5-Bromo vector against traditional 4-bromopyrazoles using standard aryl boronic acids[4][6].

SubstrateCatalyst SystemTemp (°C)Time (h)Avg. Yield (%)Catalyst Inhibition
BMPT (5-Bromo, N-Methyl) Pd(dppf)Cl₂ or XPhos-Pd-G280 - 1002 - 585 - 95% None
4-Bromo-1-methylpyrazole Pd(dppf)Cl₂ or XPhos-Pd-G280 - 1008 - 1265 - 80%Low
3-Bromo-1H-pyrazole XPhos-Pd-G2 (High loading)10015 - 2061 - 86%High (Requires excess ligand)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and mechanistic safeguards.

Protocol A: High-Yield Suzuki-Miyaura Cross-Coupling of BMPT

Causality Note: We utilize XPhos-Pd-G2 (a Buchwald precatalyst) because the bulky, electron-rich biaryl phosphine ligand accelerates the oxidative addition into the C-Br bond while preventing the formation of off-target palladium-thiazole coordination complexes[4][5].

Reagents & Materials:

  • BMPT (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos-Pd-G2 precatalyst (1.0 - 2.0 mol%)

  • K₃PO₄ (aqueous, 2.0 M) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane (degassed, 4 mL)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add BMPT, the selected boronic acid, and XPhos-Pd-G2.

  • Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen (N₂) or Argon three times to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Inject degassed 1,4-dioxane followed by the aqueous K₃PO₄ solution via syringe. Validation check: A biphasic mixture should form. Degassing is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 2–5 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the diversified pyrazole-thiazole analog.

Protocol B: In Vitro BRAF V600E Kinase Inhibition Assay

Causality Note: Pyrazole-thiazole derivatives are documented to act as ATP-competitive inhibitors of the BRAF V600E mutant, a primary driver in melanoma[3][7]. This assay validates the biological efficacy of the synthesized BMPT derivatives.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human BRAF V600E kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the BMPT-derivative (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well plate. Add 10 µL of the kinase solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the Km​ concentration for BRAF, approx. 10 µM) and a fluorescently labeled MEK1 peptide substrate.

  • Detection: After 60 minutes, quench the reaction with EDTA. Measure the phosphorylation of the peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Validation: Calculate IC₅₀ values using a 4-parameter logistic curve fit. Control: Use Sorafenib or Vemurafenib as a positive control to validate assay sensitivity[3][7].

Workflow A BMPT Scaffold B Suzuki-Miyaura Cross-Coupling A->B Pd/XPhos C Library Generation (>50 Analogs) B->C Boronic Acids D In Vitro Kinase Screening (BRAF) C->D IC50 Profiling

Diagram 2: High-throughput screening and cross-coupling workflow for BMPT.

Conclusion

Benchmarking 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole against traditional heterocyclic scaffolds reveals a clear superiority in both synthetic tractability and pharmacological potential. The strategic placement of the N-methyl group circumvents the catalyst poisoning typically associated with unprotected pyrazoles, while the C5-bromo handle enables rapid, high-yielding library generation via Suzuki-Miyaura coupling[4][5]. For drug discovery programs targeting complex kinase networks (such as BRAF V600E) or inflammatory pathways, BMPT provides a highly modular, rigid, and predictable bis-heterocyclic foundation[2][3].

References

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Global Research Online URL: [Link]

  • Pyrazole and thiazole ring containing clinically approved drugs and their pharmacological activities ResearchGate URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics National Institutes of Health (PMC) URL:[Link]

  • Synthesis, biological evaluation and 3D-QSAR study of novel 4,5-dihydro-1H-pyrazole thiazole derivatives as BRAF(V600E) inhibitors National Institutes of Health (PubMed) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society / PMC URL:[Link]

  • Antimelanoma Activities of Fused Thiazole Derivatives A-State Research & Creativity Hub URL:[Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Medium URL:[Link]

Sources

Validation

Elemental analysis vs high-resolution mass spectrometry for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

As a Senior Application Scientist, evaluating the structural identity and bulk purity of complex halogenated heterocycles requires a nuanced understanding of analytical chemistry. When characterizing 2-(5-Bromo-1-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural identity and bulk purity of complex halogenated heterocycles requires a nuanced understanding of analytical chemistry. When characterizing 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (Chemical Formula: C₇H₆BrN₃S), researchers frequently face a critical decision: Should one rely on traditional Elemental Analysis (EA) or modern High-Resolution Mass Spectrometry (HRMS)?

The short answer is that they are not mutually exclusive; they measure fundamentally different properties. HRMS confirms the exact molecular identity of a single ion, while EA validates the macroscopic homogeneity of the bulk sample. According to the American Chemical Society (ACS) guidelines, either method can often be used to support molecular formula assignments, provided the data is conclusive[1]. However, for a compound containing both bromine and sulfur, the analytical strategy must be carefully tailored.

Here is an in-depth, objective comparison guide detailing the causality, protocols, and data interpretation for both techniques.

The Molecular Challenge: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

To understand the analytical approach, we must first analyze the molecule's specific elemental composition. The presence of a pyrazole ring, a thiazole ring, and a bromine atom creates a unique isotopic and combustion profile.

  • Average Molecular Weight: ~244.11 g/mol

  • Monoisotopic Mass (⁷⁹Br, ³²S): 242.9466 Da

  • Key Analytical Features:

    • Bromine: Exhibits a distinct ~1:1 isotopic ratio (⁷⁹Br and ⁸¹Br), creating a massive M+2 peak in mass spectrometry.

    • Sulfur: Contributes a smaller but significant M+2 isotopic peak (³⁴S, ~4.25% abundance).

    • Heteroaromatic Nitrogen/Sulfur: Can form stable combustion byproducts (like nitrogen oxides or sulfur dioxide) that require specialized reduction columns during Elemental Analysis.

G Synthesis 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole Synthesis & Purification Split Analytical Divergence Synthesis->Split EA Elemental Analysis (CHNS) Bulk Purity Assessment Split->EA 2-5 mg required HRMS HRMS (ESI-TOF/Orbitrap) Exact Mass & Isotope Pattern Split->HRMS < 1 µg required EA_Result C, H, N within ±0.4% Validates Homogeneity EA->EA_Result HRMS_Result Mass Error < 3 ppm Confirms 79Br/81Br Ratio HRMS->HRMS_Result Validation Comprehensive ACS-Compliant Characterization EA_Result->Validation HRMS_Result->Validation

Analytical workflow for validating halogenated heteroaromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

The Causality: HRMS is utilized to determine the exact elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extreme precision (typically < 3 ppm error)[2]. For 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, Electrospray Ionization (ESI) is the preferred soft ionization technique because it preserves the intact molecular ion [M+H]⁺.

The true power of HRMS for this specific molecule lies in isotopic fine structure . Because ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio, the mass spectrum will show two dominant peaks separated by roughly 2 Da. Furthermore, resolving the ³⁴S contribution from the ⁸¹Br peak requires ultra-high resolution. The mass difference between[M(⁷⁹Br,³⁴S)+H]⁺ and [M(⁸¹Br,³²S)+H]⁺ is a mere 0.0021 Da. A standard Time-of-Flight (TOF) instrument (Resolution ~30,000) will merge these peaks, whereas an Orbitrap (Resolution > 140,000) will baseline-resolve them, providing definitive structural proof.

Self-Validating HRMS Protocol (ESI-Orbitrap)
  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol. Dilute 100-fold to a final concentration of 10 µg/mL.

  • Ionization Promoter: Add 0.1% Formic Acid to the final solution. Causality: The acidic environment forces the protonation of the basic pyrazole/thiazole nitrogens, drastically increasing the [M+H]⁺ signal yield in positive ESI mode.

  • Internal Calibration (Lock Mass): Infuse a standard calibrant (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously with the sample. Causality: This creates a self-validating system where the instrument continuously corrects for thermal drift during acquisition, ensuring sub-2 ppm mass accuracy.

  • Acquisition: Inject via Flow Injection Analysis (FIA) at 10 µL/min. Acquire data in positive ion mode (m/z 100–500) at a resolution setting of 140,000 (at m/z 200).

  • Data Processing: Extract the exact mass peaks and calculate the mass error (ppm) using the formula: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

G Ion [M+H]+ Ion Generation ESI Positive Mode Br_Isotopes Bromine Signature 79Br & 81Br (~1:1) Ion->Br_Isotopes S_Isotopes Sulfur Signature 32S & 34S (~95:4) Ion->S_Isotopes Mass_Analyzer Ultra-High Res Mass Analyzer (e.g., Orbitrap R > 140k) Br_Isotopes->Mass_Analyzer S_Isotopes->Mass_Analyzer Peak1 m/z 243.9539 (79Br, 32S) Mass_Analyzer->Peak1 Peak2 m/z 245.9518 (81Br, 32S) Mass_Analyzer->Peak2

Logical flow of isotopic signature detection in HRMS for halogenated thiazoles.

Table 1: HRMS Exact Mass Data for C₇H₆BrN₃S [M+H]⁺
Isotopic CompositionTheoretical m/zExpected Relative AbundanceAcceptable Mass Error
[C₇H₇⁷⁹BrN₃³²S]⁺243.9539100.0%< 3.0 ppm
[C₇H₇⁸¹BrN₃³²S]⁺245.9518~97.3%< 3.0 ppm
[C₇H₇⁷⁹BrN₃³⁴S]⁺245.9497~4.4%< 3.0 ppm

Elemental Analysis (CHNS Combustion)

The Causality: While HRMS is unparalleled for molecular identification, it is fundamentally "blind" to bulk impurities that do not ionize well (e.g., inorganic salts like NaCl from a reaction workup, or residual silica gel). Elemental Analysis (EA) measures the macroscopic mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur. ACS guidelines state that the found values for C, H, and N must be within ±0.4% of the calculated theoretical values[3]. If a sample contains 5% residual ethyl acetate solvent, HRMS will still show a perfect mass match for the target compound, but EA will fail immediately due to an inflated carbon/hydrogen percentage.

Self-Validating CHNS Protocol
  • Sample Desiccation (Critical Step): Dry 10 mg of the compound under high vacuum (< 0.1 mbar) at 40°C for 12 hours. Causality: Trace atmospheric moisture or residual crystallization solvents will artificially inflate the Hydrogen and Carbon percentages, leading to a false failure.

  • Sample Encapsulation: Accurately weigh 2.000 mg (± 0.001 mg) of the dried sample into a combustible tin (Sn) capsule using a microbalance.

  • Catalytic Additive: Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: Halogenated and sulfur-rich compounds are notoriously difficult to combust completely. V₂O₅ acts as a powerful oxidizing catalyst, preventing the formation of refractory carbon-bromine soot that would skew the Carbon readout.

  • Combustion & Reduction: Drop the capsule into an oxidation reactor at 1000°C in an oxygen-rich environment. The tin capsule triggers an exothermic flash combustion (reaching ~1800°C). The resulting gases (CO₂, H₂O, NOₓ, SO₂, Br₂) are passed through a copper reduction column to convert NOₓ to N₂ and scrub out the halogens (Br₂ is trapped by silver wool).

  • Detection: The purified gases (N₂, CO₂, H₂O, SO₂) are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

  • Internal Validation: Run a known standard (e.g., Sulfanilamide) every 10 samples to verify the TCD calibration curve.

Table 2: Elemental Analysis (CHNS) Theoretical Data
ElementTheoretical Mass Fraction (%)ACS Acceptable Range (±0.4%)Diagnostic Value if Out of Range
Carbon (C) 34.44%34.04% – 34.84%High: Residual organic solvent. Low: Inorganic salt contamination.
Hydrogen (H) 2.48%2.08% – 2.88%High: Trapped moisture (H₂O) or solvent.
Nitrogen (N) 17.22%16.82% – 17.62%Low: Incomplete combustion (requires V₂O₅ additive).
Sulfur (S) 13.13%12.73% – 13.53%Validates the integrity of the thiazole ring.

Comparative Synthesis & Best Practices

For 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, neither technique alone provides a complete picture of sample integrity.

  • When to rely on HRMS: Use HRMS during the optimization of the synthetic route, or when isolating minor byproducts. It requires less than a microgram of material and immediately confirms if the bromine atom was successfully retained during cross-coupling reactions.

  • When to rely on EA: Use EA on the final, purified batch intended for biological assay testing or publication. EA guarantees that the sample is not artificially weighted by NMR-silent impurities (like inorganic salts), ensuring that subsequent biological dosing calculations are accurate[4].

Modern journals recognize the complementary nature of these tools. While elemental analysis is recommended to confirm sample purity, authors are often permitted to substitute EA with high-resolution mass spectrometry combined with clean ¹H and ¹³C NMR spectra devoid of visible impurities[4]. However, for a fully robust, self-validating data package, utilizing HRMS for identity and EA for homogeneity remains the gold standard.

References

  • Author Guidelines - American Chemical Society Source: acs.org URL:[Link]

  • ACS Research Data Guidelines Source: acs.org URL:[Link]

  • Mass Spectrometry / Microanalysis - UBC Chemistry Source: ubc.ca URL: [Link]

  • Experimental reporting - The Royal Society of Chemistry Source: rsc.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

This document provides critical safety and handling protocols for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. As this is a specialized research chemical, comprehensive toxicological data is not publicly available.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides critical safety and handling protocols for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. As this is a specialized research chemical, comprehensive toxicological data is not publicly available. Therefore, this guide is built upon the principle of prudent practice, treating the compound as potentially hazardous based on an analysis of its structural components: a brominated pyrazole and a thiazole moiety. The recommendations below represent the minimum safety standards required to mitigate risk when handling this and other novel compounds of unknown toxicity.

Hazard Assessment: An Inference-Based Approach

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally related compounds. This analysis informs a conservative and proactive safety strategy.

Hazard CategoryAnalysis of Structural AnalogsPotential Hazard for Target CompoundSupporting Sources
Skin Corrosion/Irritation Analogs like 2-Bromo-5-methylthiazole and other brominated heterocyclic compounds are classified as skin irritants.Assumed to be a skin irritant. Causes skin irritation upon contact.[1][2][3][4]
Serious Eye Damage/Irritation Virtually all analyzed analogs are designated as serious eye irritants.Assumed to cause serious eye irritation. Risk of significant eye damage on contact.[1][2][3][4]
Acute Toxicity (Oral, Dermal, Inhalation) A related brominated pyrazole compound is classified for acute toxicity. Brominated compounds can present toxicological risks.Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. [3][5]
Respiratory Irritation If the compound is a solid or powder, related thiazoles indicate a risk of respiratory irritation.Assumed to be a respiratory irritant, especially in powder form.[2]
Environmental Hazard Brominated organic compounds can be persistent and toxic to aquatic life.Assumed to be toxic to aquatic life with long-lasting effects. [5][6]

This data-driven inference mandates that 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole be handled with stringent controls to prevent exposure via all potential routes: dermal, ocular, inhalation, and ingestion.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should only be used after engineering and administrative controls are implemented.

  • Engineering Controls: All work, including weighing, solution preparation, and reaction quenching, must be performed inside a certified chemical fume hood to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and tested.[2]

  • Administrative Controls: Work with the smallest quantity of material necessary. Designate a specific area of the lab for handling this compound to prevent cross-contamination. Never work alone.

Core PPE Protocol: A Multi-Barrier System

A comprehensive PPE strategy is essential. The following protocol is mandatory for all procedures involving this compound.

Eye and Face Protection

Due to the high likelihood of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: Wear tightly fitting, indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Best Practice: In addition to goggles, wear a full-face shield to protect against splashes, especially when handling larger volumes (>50 mL) or during vigorous reactions.[7][8]

Skin and Body Protection

Preventing dermal contact is critical, as related compounds can be absorbed through the skin.

  • Gloves: Double-gloving is required.[9]

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A chemically resistant glove such as thicker nitrile or neoprene. Always inspect gloves for tears or degradation before use.[10][11] Change outer gloves immediately after any known contact and every 30-60 minutes during continuous use to prevent permeation.[9]

  • Lab Coat/Gown: Wear a flame-resistant lab coat with long sleeves and a tight-fitting cuff. For procedures with a high splash risk, a chemical-resistant apron worn over the lab coat is recommended.[7]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Do not wear perforated shoes or sandals in the laboratory.

Respiratory Protection

If the compound is a powder or if there is any risk of aerosol generation that cannot be fully contained within a fume hood (e.g., during spill cleanup), respiratory protection is necessary.

  • For Powders: When weighing the solid compound, even within a fume hood, a fit-tested N95 (or FFP2) respirator is recommended to protect against fine particulates.[8][12]

  • For Spills/Aerosols: For cleaning up spills outside a fume hood, a full face-piece respirator with a combination organic vapor/particulate cartridge is required.[13][12]

Operational Workflow: PPE Selection and Use

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Workflow cluster_prep Preparation & Handling cluster_ppe Required PPE Level cluster_disposal Decontamination & Disposal start Start: Handling Compound task What is the task? start->task weigh Weighing Solid Powder task->weigh Solid solution Handling Dilute Solution (<0.1M in fume hood) task->solution Liquid reaction Reaction Workup / Large Volume Transfer task->reaction Liquid ppe_resp Baseline PPE + Face Shield + N95/FFP2 Respirator weigh->ppe_resp ppe_base Baseline PPE: - Double Nitrile Gloves - Lab Coat - Goggles solution->ppe_base ppe_face Baseline PPE + Face Shield reaction->ppe_face decon Doff PPE Correctly ppe_base->decon ppe_face->decon ppe_resp->decon waste Dispose in Hazardous Chemical Waste decon->waste

Caption: PPE selection workflow for handling 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole.

Step-by-Step Handling and Disposal Protocols

Protocol 1: Weighing and Solution Preparation
  • Preparation: Don all required PPE as per the workflow diagram (Baseline + Face Shield + Respirator for solids).[8][12]

  • Engineering Control: Perform all activities within a certified chemical fume hood.

  • Handling: Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the receiving vessel. Avoid creating dust.

  • Dissolution: Add solvent slowly to the solid to prevent splashing.

  • Cleanup: Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and any disposable items as hazardous waste.

Protocol 2: Decontamination and Doffing PPE
  • Decontaminate: Before leaving the designated work area, wipe down outer gloves with a damp cloth if any contamination is suspected.

  • Doffing Order (to prevent self-contamination):

    • Remove outer gloves first.

    • Remove face shield and/or goggles.

    • Remove lab coat, turning it inside out as you remove it.

    • Remove inner gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[5][10]

Protocol 3: Waste Disposal
  • Classification: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, bench paper, and pipette tips, must be treated as hazardous chemical waste.[14]

  • Segregation: Due to the bromine content and potential to form persistent organic pollutants (POPs), this waste stream should be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[6]

  • Environmental Precaution: Never dispose of this material down the drain.[1][15] Heterocyclic compounds can be persistent in the environment and harmful to aquatic ecosystems.[15]

  • Final Disposal: Arrange for disposal through your institution's environmental health and safety office, which will use a licensed hazardous waste disposal company.[16]

Emergency Response

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[10][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

References

  • 2-BROMO-5-BROMOMETHYL-THIAZOLE SDS. ECHEMI.

  • SAFETY DATA SHEET - Agribrom. Chem Service.

  • SAFETY DATA SHEET. Tokyo Chemical Industry.

  • SAFETY DATA SHEET - 2-Bromo-5-methylthiazole. Fisher Scientific.

  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.

  • 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol Safety Information. NextSDS.

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • SAFETY DATA SHEET - 2-Bromothiazole. Fisher Scientific.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).

  • 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole. Sigma-Aldrich.

  • Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanoate. Guidechem.

  • SAFETY DATA SHEET. MilliporeSigma.

  • 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole. NextSDS.

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

  • Safety Data Sheet. Cayman Chemical.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.

  • 2-BROMO-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ETHANONE Safety Data Sheet. ChemicalBook.

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. ACS Publications.

  • Managing waste that may contain brominated flame retardants. Ministry for the Environment, New Zealand.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).

Sources

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